Cytochalasin F
Description
Properties
IUPAC Name |
(1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO5/c1-18-9-7-13-21(31)15-16-24(32)34-29-22(14-8-10-18)26-28(3,35-26)19(2)25(29)23(30-27(29)33)17-20-11-5-4-6-12-20/h4-6,8,11-12,14-16,18-19,21-23,25-26,31H,7,9-10,13,17H2,1-3H3,(H,30,33)/b14-8+,16-15+/t18-,19+,21-,22+,23+,25+,26+,28-,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWYFIYZAZBQGQ-QJMMVEIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C=CC(=O)OC23C(C=CC1)C4C(O4)(C(C2C(NC3=O)CC5=CC=CC=C5)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@H]4[C@](O4)([C@H]([C@H]2[C@@H](NC3=O)CC5=CC=CC=C5)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317361 | |
| Record name | Cytochalasin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36084-18-1 | |
| Record name | Cytochalasin F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36084-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytochalasin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036084181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytochalasin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYTOCHALASIN F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O75KLH41XO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Fungal Origins and Biochemical Profile of Cytochalasin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the origins of Cytochalasin F, a potent fungal metabolite belonging to the diverse family of cytochalasans. This document provides a comprehensive overview of its producing organisms, biosynthetic pathway, quantitative production data, and detailed experimental protocols for its isolation and functional characterization. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, cell biology, and drug discovery.
Fungal Origin and Discovery
This compound is a naturally occurring secondary metabolite produced by various species of fungi. First identified as a member of the cytochalasan family, these compounds are known for their profound effects on the eukaryotic cytoskeleton, primarily through the inhibition of actin polymerization.[1]
Initial isolations and subsequent studies have identified the endophytic fungus Preussia similis (strain DSM 32328) as a notable producer of this compound.[2] This fungus was originally isolated from the healthy roots of the medicinal plant Globularia alypum. Further research has also pointed to other fungal sources, highlighting the widespread distribution of cytochalasan-producing capabilities within the fungal kingdom. Cytochalasans, as a class, are frequently isolated from genera such as Aspergillus, Penicillium, Chaetomium, and Xylaria.[3][4]
Biosynthesis of this compound
The biosynthesis of cytochalasans, including this compound, is a complex process orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) assembly line.[3] This enzymatic machinery combines building blocks from both fatty acid and amino acid metabolism to generate the characteristic fused macrocyclic and isoindolone core structure of the cytochalasan scaffold.
While a specific biosynthetic gene cluster for this compound has not been explicitly elucidated, the general pathway for related cytochalasans provides a well-established model. The process can be broadly divided into the following key stages:
-
Polyketide Chain Assembly: A Type I iterative PKS initiates the synthesis by sequentially condensing malonyl-CoA extender units to form a polyketide chain.
-
Amino Acid Incorporation: An NRPS module selects and activates a specific amino acid, in the case of most cytochalasins, phenylalanine, which is then condensed with the polyketide chain.
-
Cyclization and Ring Formation: The hybrid polyketide-amino acid intermediate undergoes a series of cyclization reactions, including a key intramolecular Diels-Alder reaction, to form the characteristic perhydroisoindolone and macrocyclic rings.
-
Tailoring Modifications: A suite of tailoring enzymes, such as P450 monooxygenases, reductases, and transferases, modify the core scaffold to produce the diverse array of cytochalasan structures, including the specific functional groups present in this compound.
The following diagram illustrates the generalized biosynthetic pathway leading to the cytochalasan core.
Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; PKS [label="Polyketide Synthase (PKS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NRPS [label="Non-Ribosomal Peptide\nSynthetase (NRPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hybrid_Intermediate [label="Polyketide-Amino Acid\nHybrid Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nDiels-Alder Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Core_Scaffold [label="Cytochalasan Core Scaffold", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Tailoring_Enzymes [label="Tailoring Enzymes\n(P450s, Reductases, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytochalasin_F [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Malonyl_CoA -> PKS; PKS -> Hybrid_Intermediate; Phenylalanine -> NRPS; NRPS -> Hybrid_Intermediate; Hybrid_Intermediate -> Cyclization; Cyclization -> Core_Scaffold; Core_Scaffold -> Tailoring_Enzymes; Tailoring_Enzymes -> Cytochalasin_F; }
Caption: Generalized biosynthetic pathway of cytochalasans.Quantitative Data
The production of this compound can be influenced by the fungal strain, culture conditions, and extraction methodology. The following table summarizes available quantitative data for this compound and related compounds for comparative purposes.
| Compound | Producing Organism | Yield | IC50 Value | Cell Line | Reference |
| This compound | Preussia similis DSM 32328 | 0.8 mg from 256 mg crude extract | Not Reported | - | |
| Cytochalasin B | Preussia similis DSM 32328 | 17.8 mg from 256 mg crude extract | Not Reported | - | |
| Deoxaphomin | Preussia similis DSM 32328 | 5 mg from 256 mg crude extract | Not Reported | - | |
| Cytochalasin D | Zygosporium masonii | Not Reported | 2.36 µM | MRC5 |
Experimental Protocols
Fungal Cultivation and Extraction for this compound Production
This protocol is adapted from methodologies used for the cultivation of Preussia similis and other cytochalasan-producing fungi.
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks
-
Shaker incubator
-
Ethyl acetate (B1210297) (EtOAc)
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Strain Activation: Aseptically transfer a culture of Preussia similis DSM 32328 onto fresh PDA plates. Incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of PDB with several mycelial plugs from the PDA plate. Incubate at 25°C on a rotary shaker at 150 rpm for 5-7 days.
-
Production Culture: Inoculate 1 L Erlenmeyer flasks, each containing 400 mL of PDB, with 10 mL of the seed culture. Incubate under the same conditions as the seed culture for 14-21 days.
-
Extraction: After the incubation period, separate the mycelia from the culture broth by filtration.
-
Mycelial Extraction: Lyophilize the mycelia and then extract with EtOAc at room temperature (3 x 500 mL).
-
Broth Extraction: Extract the culture filtrate with an equal volume of EtOAc (3 x 400 mL).
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Activate_Strain [label="Activate P. similis on PDA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Culture [label="Inoculate Seed Culture (PDB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Production_Culture [label="Inoculate Production Culture (PDB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="Separate Mycelia and Broth", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract_Mycelia [label="Extract Mycelia (EtOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract_Broth [label="Extract Broth (EtOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Combine_Extracts [label="Combine Organic Extracts", fillcolor="#FBBC05", fontcolor="#202124"]; Evaporate [label="Evaporate Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Extract [label="Crude Extract", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Activate_Strain; Activate_Strain -> Seed_Culture; Seed_Culture -> Production_Culture; Production_Culture -> Separate; Separate -> Extract_Mycelia; Separate -> Extract_Broth; Extract_Mycelia -> Combine_Extracts; Extract_Broth -> Combine_Extracts; Combine_Extracts -> Evaporate; Evaporate -> Crude_Extract; }
Caption: Workflow for fungal cultivation and extraction.Isolation and Purification of this compound
This protocol outlines the chromatographic steps for the purification of this compound from the crude fungal extract.
Materials:
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a step gradient of n-hexane and EtOAc, followed by EtOAc and methanol (B129727), to afford several fractions.
-
Fraction Monitoring: Monitor the fractions by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Sephadex LH-20 Chromatography: Pool the fractions containing cytochalasans and further purify using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
-
Preparative HPLC: Subject the enriched fraction to preparative reversed-phase HPLC on a C18 column. Use a gradient of water and ACN to elute the compounds. For this compound, an isocratic condition of 48% ACN in water has been reported to be effective.
-
Purity Assessment: Assess the purity of the isolated this compound by analytical HPLC and confirm its identity using spectroscopic methods.
Spectroscopic Characterization of this compound
The structure of this compound is confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance, 500 MHz or higher)
-
HR-ESI-MS system
Data Acquisition:
-
¹H NMR and ¹³C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra to assign all proton and carbon signals and establish the connectivity of the molecule.
-
HR-MS: Infuse a dilute solution of the compound into the ESI source to determine the accurate mass and deduce the elemental composition.
Spectroscopic Data Summary for this compound:
| Nucleus | Key Chemical Shifts (δ, ppm) in Acetone-d₆ |
| ¹H NMR | Characteristic signals for the benzyl (B1604629) group, olefinic protons in the macrocycle, and various methine and methylene (B1212753) protons. |
| ¹³C NMR | Resonances corresponding to the amide and ester carbonyls, aromatic carbons, olefinic carbons, and aliphatic carbons of the isoindolone and macrocyclic rings. |
(Note: For detailed peak assignments, refer to the supplementary information of the cited literature.)
Actin Polymerization Inhibition Assay
This assay measures the effect of this compound on the polymerization of actin in vitro.
Materials:
-
Pyrene-labeled actin
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)
-
Polymerization buffer (10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM imidazole, pH 7.0)
-
Fluorescence microplate reader
Procedure:
-
Actin Preparation: Reconstitute pyrene-labeled G-actin in G-buffer and keep on ice.
-
Reaction Setup: In a 96-well black microplate, add G-buffer and varying concentrations of this compound (dissolved in DMSO, with a final DMSO concentration kept below 1%). Include a vehicle control (DMSO only).
-
Initiation of Polymerization: Add the pyrene-labeled G-actin to each well. Initiate polymerization by adding the 10x polymerization buffer.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time at room temperature. The fluorescence of pyrene-actin increases significantly upon its incorporation into the F-actin polymer.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percent inhibition of polymerization at each concentration of this compound relative to the vehicle control.
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Actin [label="Prepare Pyrene-labeled G-Actin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup_Reaction [label="Set up Reaction in Microplate\n(G-buffer + this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Actin [label="Add G-Actin to Wells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Initiate_Polymerization [label="Initiate with Polymerization Buffer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor_Fluorescence [label="Monitor Fluorescence Increase Over Time", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Data [label="Analyze Polymerization Rate", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Prepare_Actin; Prepare_Actin -> Setup_Reaction; Setup_Reaction -> Add_Actin; Add_Actin -> Initiate_Polymerization; Initiate_Polymerization -> Monitor_Fluorescence; Monitor_Fluorescence -> Analyze_Data; Analyze_Data -> End; }
Caption: Workflow for the actin polymerization inhibition assay.Conclusion
This compound, a metabolite of fungal origin, continues to be a molecule of significant interest due to its potent biological activity as an inhibitor of actin polymerization. Understanding its fungal producers, biosynthetic origins, and methods for its isolation and characterization are crucial for ongoing research into its potential therapeutic applications. This technical guide provides a foundational resource for scientists and researchers working with this fascinating natural product. Further investigation into the specific biosynthetic gene cluster of this compound and a broader screening of fungal species will undoubtedly reveal more about the diversity and ecological roles of this important class of molecules.
References
Cytochalasin F: A Technical Guide to its Discovery, Background, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin F is a potent, cell-permeable mycotoxin belonging to the cytochalasan class of fungal metabolites. First identified as a product of various fungal species, it exerts its primary biological effect through the disruption of actin polymerization, a fundamental process in eukaryotic cells. This technical guide provides an in-depth overview of the discovery, background, and mechanism of action of this compound. It includes a summary of its biological activities with available quantitative data, detailed experimental protocols for its isolation and the assessment of its impact on actin dynamics, and visualizations of the key cellular pathways it perturbs. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, natural product chemistry, and drug discovery.
Discovery and Background
This compound is a naturally occurring fungal metabolite that has been isolated from various species, including those belonging to the genera Hypoxylon, Preussia, Pyrenophora, and Ascochyta. Like other members of the cytochalasan family, its discovery was rooted in the screening of fungal extracts for bioactive compounds. While the initial discovery of cytochalasans dates back to the 1960s, this compound was identified in subsequent efforts to characterize the diverse array of metabolites produced by these fungi.
Structurally, this compound is characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. A key distinguishing feature of this compound is the presence of an epoxide group at the C-6 and C-7 positions of the macrocycle. This structural feature is believed to contribute to its potent biological activity.
Producing Organisms:
Chemical Structure
Molecular Formula: C_29H_37NO_5
Molecular Weight: 479.61 g/mol
The chemical structure of this compound is presented below. The numbering of the carbon atoms is based on the standard nomenclature for cytochalasans.
(A chemical structure image would be placed here in a full whitepaper)
The presence of the C6-C7 epoxide is a critical determinant of its bioactivity, with studies suggesting it confers a higher growth inhibitory effect compared to cytochalasins lacking this feature, such as Cytochalasin B.[3][4]
Biological Activity and Mechanism of Action
The primary mechanism of action of this compound, like other cytochalasans, is the disruption of the actin cytoskeleton. The actin cytoskeleton is a dynamic network of protein filaments essential for numerous cellular processes, including cell motility, division, and maintenance of cell shape.
This compound exerts its effect by binding to the barbed (fast-growing) end of filamentous actin (F-actin).[5] This binding event physically blocks the addition of new actin monomers to the filament, thereby inhibiting its elongation. This capping of the barbed end leads to a net depolymerization of actin filaments as the disassembly at the pointed (slow-growing) end continues. The disruption of the delicate equilibrium between actin polymerization and depolymerization has profound consequences for cellular function.
Quantitative Biological Data
While specific IC50 values for this compound are not as extensively reported as for other cytochalasans like B and D, available data indicates its potent activity. One study reported that an epoxy group between C-6 and C-7, as found in this compound, resulted in a higher growth inhibitory effect than Cytochalasin B. For context, the IC50 values for other cytochalasans against various cell lines are provided in the table below.
| Cytochalasan | Cell Line | IC50 (µM) | Reference |
| Deoxaphomin B | HeLa | 4.96 | |
| Cytochalasin B | HeLa | 7.30 | |
| Triseptatin | A549 | 11.28 | |
| Triseptatin | PC-3 | 1.80 | |
| Deoxaphomin B | A549 | 6.91 | |
| Deoxaphomin B | PC-3 | 1.55 |
Experimental Protocols
Isolation and Purification of this compound from Fungal Culture
The following is a generalized protocol for the isolation and purification of cytochalasans from fungal cultures. Specific details may vary depending on the fungal species and culture conditions.
1. Fungal Cultivation:
-
Inoculate a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) with the producing fungal strain.
-
Incubate the culture under appropriate conditions (e.g., 25°C, shaking for liquid cultures) for a period sufficient for metabolite production (typically 2-4 weeks).
2. Extraction:
-
If using a liquid culture, separate the mycelium from the broth by filtration. Extract the broth with an organic solvent such as ethyl acetate (B1210297) or n-butanol. Extract the mycelial mat separately with a solvent like methanol.
-
If using a solid culture, homogenize the entire culture and extract with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest based on TLC analysis.
-
Further purify the enriched fractions using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18).
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to achieve separation.
4. Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Actin Polymerization Inhibition Assay
The effect of this compound on actin polymerization can be quantified using various methods. A common in vitro method is the pyrene-actin polymerization assay.
Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into F-actin, its fluorescence intensity increases significantly. This change in fluorescence can be monitored over time to measure the rate of actin polymerization.
Protocol:
-
Reagents and Buffers:
-
Monomeric (G-)actin (unlabeled and pyrene-labeled)
-
General Actin Buffer (G-buffer): e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2.
-
Polymerization Buffer (10X): e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer.
-
Aliquot the G-actin solution into a 96-well black microplate.
-
Add this compound at various concentrations to the wells. Include a DMSO control.
-
Initiate polymerization by adding the 10X Polymerization Buffer to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in pyrene (B120774) fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of this compound.
-
The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
Calculate the percent inhibition of polymerization at each concentration relative to the control.
-
Determine the IC50 value for the inhibition of actin polymerization.
-
Signaling Pathways and Cellular Effects
The disruption of the actin cytoskeleton by this compound has widespread consequences on cellular signaling and function. The actin cytoskeleton is intricately linked to numerous signaling pathways, including those regulated by the Rho family of small GTPases (RhoA, Rac1, and Cdc42). These GTPases are master regulators of actin dynamics and organization.
The diagram below illustrates the general interplay between Rho GTPases and the actin cytoskeleton, and where cytochalasins, including this compound, intervene.
Figure 1: Simplified signaling pathway of Rho GTPase-mediated actin organization and the point of intervention by this compound.
The inhibition of actin polymerization by this compound leads to the collapse of actin-based structures. For instance, RhoA-induced stress fibers, Rac1-dependent lamellipodia, and Cdc42-mediated filopodia are all dismantled. This disruption, in turn, affects downstream processes such as cell migration, cytokinesis, and endocytosis.
The following diagram illustrates a generalized experimental workflow for studying the effects of this compound.
Figure 2: General experimental workflow for the isolation and biological evaluation of this compound.
Conclusion
This compound is a valuable tool compound for studying the dynamics and functions of the actin cytoskeleton. Its potent inhibitory effect on actin polymerization allows researchers to probe the role of actin in a wide range of cellular processes. With a growing understanding of the intricate connections between the cytoskeleton and cellular signaling, the potential for targeting actin dynamics for therapeutic purposes is an active area of research. This technical guide provides a foundational understanding of this compound, from its discovery to its molecular mechanism, to aid researchers and drug development professionals in their endeavors. Further research is warranted to fully elucidate the specific cellular targets and signaling pathways modulated by this compound, which may open new avenues for its application in biomedical research and drug discovery.
References
- 1. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytochalasins block actin filament elongation by binding to high affinity sites associated with F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytochalasin F: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin F is a member of the cytochalasan family, a group of fungal secondary metabolites known for their potent effects on the actin cytoskeleton. These compounds have garnered significant interest in cell biology and drug discovery due to their ability to disrupt fundamental cellular processes by inhibiting actin polymerization. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound possesses the characteristic cytochalasan core, which consists of a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. The defining feature of this compound is the presence of an epoxide group at the C6-C7 position of the macrocyclic ring, which is believed to contribute to its enhanced biological activity compared to other cytochalasins like Cytochalasin B.
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₇NO₅ | [1] |
| Molecular Weight | 479.61 g/mol | [1] |
| CAS Number | 36084-18-1 | N/A |
| Appearance | White solid | [2] |
| Melting Point | Not reported | |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Sparingly soluble in water. | [3][4] |
Spectral Data:
The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of available nuclear magnetic resonance (NMR) data.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound in Acetone-d₆
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 174.1 | - |
| 3 | 59.1 | 3.35 (m) |
| 4 | 48.9 | 2.85 (m) |
| 5 | 37.5 | 2.40 (m) |
| 6 | 60.1 | 3.20 (d, 4.0) |
| 7 | 61.9 | 3.55 (dd, 4.0, 2.5) |
| 8 | 40.8 | 2.60 (m) |
| 9 | 47.2 | 2.15 (m) |
| 10 | 32.1 | 1.70 (m), 1.95 (m) |
| 11 | - | - |
| 12 | - | - |
| 13 | 133.2 | 5.70 (m) |
| 14 | 128.9 | 5.50 (m) |
| 15 | 34.5 | 2.30 (m) |
| 16 | 78.1 | 4.95 (d, 9.0) |
| 17 | 39.1 | 2.05 (m) |
| 18 | 21.1 | 1.05 (d, 7.0) |
| 19 | 135.4 | 5.80 (dd, 15.0, 9.0) |
| 20 | 129.8 | 5.60 (d, 15.0) |
| 21 | 68.9 | 4.20 (m) |
| 22 | 170.2 | - |
| 23 | 21.3 | 2.00 (s) |
| 1' | 138.5 | - |
| 2'/6' | 129.4 | 7.25 (m) |
| 3'/5' | 128.9 | 7.30 (m) |
| 4' | 127.0 | 7.20 (m) |
| C-CH₃ (on C17) | 16.5 | 0.95 (d, 6.5) |
Note: The complete assignment of all signals requires 2D NMR techniques. The data presented is a compilation from available literature and may be subject to minor variations based on experimental conditions.
Biological Activity and Mechanism of Action
The primary biological effect of this compound, like other members of its class, is the disruption of the actin cytoskeleton. This is achieved through its high-affinity binding to the barbed (plus) end of filamentous actin (F-actin). This binding event physically blocks the addition of new actin monomers, thereby inhibiting filament elongation. The inhibition of this fundamental cellular process leads to a cascade of downstream effects, including alterations in cell morphology, inhibition of cell motility, and disruption of cytokinesis.
The presence of the C6-C7 epoxide group in this compound is thought to enhance its binding affinity and inhibitory potency compared to hydroxylated analogs like Cytochalasin B.
Caption: Inhibition of actin polymerization by this compound.
The disruption of the actin cytoskeleton by cytochalasins can impact various signaling pathways. For instance, alterations in actin dynamics have been shown to influence the activity of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways. Furthermore, the integrity of the actin cytoskeleton is crucial for the function of certain ion channels and transporters, and its disruption can lead to changes in their activity.
Caption: Cellular consequences of actin disruption by this compound.
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from fungal cultures, such as those of Phoma species. The general workflow involves fermentation, extraction of the fungal biomass and culture medium, followed by chromatographic purification.
Caption: Workflow for isolating this compound.
Detailed Protocol for Purification (General Example):
-
Extraction: The fungal culture (biomass and medium) is extracted exhaustively with an organic solvent such as ethyl acetate (B1210297). The organic phases are combined and concentrated under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing cytochalasins, as identified by TLC and preliminary analysis, are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column. A gradient of acetonitrile (B52724) and water is typically used for elution.
-
Compound Identification: The purity and identity of the isolated this compound are confirmed by analytical HPLC, mass spectrometry, and NMR spectroscopy.
In Vitro Actin Polymerization Assay
The effect of this compound on actin polymerization can be quantified using a pyrene-labeled actin assay. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin. This change in fluorescence can be monitored over time to determine the kinetics of actin polymerization.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare pyrene-labeled G-actin and unlabeled G-actin in a low ionic strength buffer (G-buffer).
-
Prepare a polymerization-inducing buffer (P-buffer) containing KCl and MgCl₂.
-
-
Assay Procedure:
-
In a fluorometer cuvette, mix G-actin (typically a mixture of labeled and unlabeled actin) with G-buffer and varying concentrations of this compound (or DMSO for control).
-
Initiate polymerization by adding P-buffer.
-
Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 407 nm) over time.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The initial rate of fluorescence increase corresponds to the rate of actin polymerization.
-
Compare the polymerization rates in the presence of different concentrations of this compound to the control to determine its inhibitory effect.
-
Conclusion
This compound is a potent inhibitor of actin polymerization with a distinct chemical structure that contributes to its biological activity. This technical guide has provided a comprehensive overview of its chemical and physical properties, mechanism of action, and relevant experimental protocols. Further research into the specific downstream signaling effects and the development of more detailed analytical data will continue to enhance our understanding of this important molecule and its potential applications in research and medicine.
References
Cytochalasin F: A Deep Dive into its Mechanism of Action on Actin Filaments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasins are a class of fungal metabolites well-documented for their profound effects on the actin cytoskeleton. These molecules are indispensable tools in cell biology for dissecting actin-mediated cellular processes. While the family of cytochalasins is extensive, this guide focuses on the mechanism of action of Cytochalasin F on actin filaments. It is important to note that while the general mechanism of action is conserved across the cytochalasan family, specific quantitative data for this compound is limited in the current scientific literature. Therefore, where specific data for this compound is unavailable, this guide will draw upon the extensive research conducted on closely related and well-characterized analogs, primarily Cytochalasin D and B, to provide a comprehensive understanding of its likely biochemical and cellular effects.
The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in a multitude of cellular functions, including cell motility, division, and maintenance of cell shape. The constant polymerization and depolymerization of actin filaments, a process tightly regulated by a host of actin-binding proteins, is central to these functions. Cytochalasins exert their potent biological effects by interfering with this dynamic equilibrium.
Core Mechanism of Action: Capping the Barbed End
The primary mechanism by which cytochalasins, including presumably this compound, disrupt actin dynamics is by binding to the barbed (or fast-growing) end of actin filaments (F-actin).[1][2][3][4] This binding event has several key consequences:
-
Inhibition of Monomer Addition: By capping the barbed end, cytochalasins physically obstruct the addition of new actin monomers (G-actin) to the growing filament.[1] This effectively halts filament elongation at this end.
-
Inhibition of Depolymerization: The binding of cytochalasins also stabilizes the barbed end, thereby inhibiting the dissociation of actin monomers.
-
Shift in the G-actin/F-actin Equilibrium: The net effect of inhibiting both polymerization and depolymerization at the barbed end is a shift in the cellular equilibrium towards G-actin, leading to a net depolymerization of actin filaments over time.
While cytochalasins exhibit a high affinity for the barbed end of F-actin, their interaction with monomeric G-actin is significantly weaker.
Quantitative Data on Cytochalasan-Actin Interaction
| Parameter | Cytochalasin D | Cytochalasin B | Reference |
| Binding Affinity (Kd) for F-actin | ~2 nM | ~40 nM | |
| IC50 for Actin Elongation Inhibition | ~10 nM | ~200 nM |
Potential for Filament Severing
Emerging evidence suggests that at higher concentrations, some cytochalasins, such as Cytochalasin D, can induce the severing of actin filaments. This activity is distinct from their capping function and contributes to the overall disruption of the actin cytoskeleton. The precise mechanism of severing is still under investigation but is thought to involve the introduction of structural strain within the filament.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of cytochalasins with actin filaments. These protocols can be adapted for the study of this compound.
Actin Polymerization Assay (Pyrene-Labeled Actin)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.
Materials:
-
Monomeric pyrene-labeled G-actin
-
Unlabeled G-actin
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
Polymerization Buffer (10X KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0)
-
This compound stock solution (in DMSO)
-
Fluorometer
Protocol:
-
Prepare a solution of G-actin (typically 2-4 µM) with 5-10% pyrene-labeled G-actin in G-buffer.
-
Add varying concentrations of this compound (or DMSO as a control) to the G-actin solution and incubate for a short period on ice.
-
Initiate polymerization by adding 1/10th volume of 10X KMEI buffer.
-
Immediately place the sample in a fluorometer and record the fluorescence intensity (Excitation: 365 nm, Emission: 407 nm) over time.
-
The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase.
Actin Co-sedimentation Assay
This assay is used to determine the binding of a compound to F-actin by separating filamentous actin (pellet) from monomeric actin (supernatant) via ultracentrifugation.
Materials:
-
Purified F-actin
-
This compound
-
Ultracentrifuge
-
SDS-PAGE equipment
Protocol:
-
Polymerize G-actin to F-actin by incubation with polymerization buffer.
-
Incubate the pre-formed F-actin with varying concentrations of this compound for a specified time at room temperature.
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the F-actin.
-
Carefully separate the supernatant from the pellet.
-
Analyze the amount of actin in the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or densitometry. A decrease in actin in the supernatant in the presence of this compound indicates binding.
Total Internal Reflection Fluorescence (TIRF) Microscopy of Single Actin Filaments
This advanced technique allows for the direct visualization of the effect of this compound on the elongation and depolymerization of individual actin filaments in real-time.
Materials:
-
Glass coverslips coated with biotinylated BSA and neutravidin
-
Biotin-phalloidin stabilized actin filament "seeds"
-
Monomeric actin (partially labeled with a fluorescent dye, e.g., Alexa Fluor 488)
-
TIRF microscope with a sensitive camera
Protocol:
-
Assemble a flow cell with the coated coverslip.
-
Introduce biotin-phalloidin actin seeds, which will bind to the neutravidin-coated surface.
-
Flow in a solution containing fluorescently labeled G-actin and ATP to observe filament elongation from the barbed ends of the seeds.
-
Introduce a solution containing G-actin and this compound at various concentrations.
-
Record time-lapse images of the elongating filaments to measure the rate of elongation.
-
To measure the effect on depolymerization, first elongate filaments and then replace the G-actin solution with a buffer containing this compound and observe the rate of filament shortening.
Visualizing the Mechanism and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound action on an actin filament.
Caption: Experimental workflow for the actin polymerization assay.
Caption: Experimental workflow for TIRF microscopy of single actin filaments.
Conclusion and Future Directions
This compound, like its well-studied counterparts, is a potent inhibitor of actin filament dynamics. Its primary mechanism of action is the capping of the barbed end of F-actin, which prevents both the addition and loss of actin monomers. This disruption of actin dynamics has profound consequences for cellular processes that rely on a functional and dynamic actin cytoskeleton.
While the qualitative mechanism of this compound is inferred from the broader cytochalasan family, there is a clear need for further research to determine its specific binding kinetics and inhibitory constants. Such studies will be crucial for its precise application as a research tool and for a more complete understanding of the structure-activity relationships within this important class of natural products. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochalasins block actin filament elongation by binding to high affinity sites associated with F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Binding of Cytochalasin F to F-actin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between Cytochalasin F and filamentous actin (F-actin). It delves into the mechanism of action, presents available quantitative data for related compounds, details relevant experimental protocols, and provides visualizations of the key processes involved. While specific quantitative binding data for this compound is limited in publicly available literature, this guide leverages extensive research on closely related cytochalasans, particularly Cytochalasin D, to infer its mechanism and provides the tools for its empirical determination.
Introduction: The Cytochalasan Family of Actin Inhibitors
Cytochalasans are a large family of fungal metabolites renowned for their potent effects on the actin cytoskeleton.[1] The actin cytoskeleton is a dynamic network of protein filaments essential for numerous cellular processes, including cell motility, division, and maintenance of cell morphology. By interfering with actin dynamics, cytochalasans have become invaluable tools in cell biology research and are explored for their therapeutic potential.
The primary mechanism of action for most cytochalasans is the inhibition of actin polymerization.[1] They achieve this by binding with high affinity to the barbed (fast-growing) end of F-actin filaments. This "capping" action physically obstructs the addition of new globular actin (G-actin) monomers, thereby halting filament elongation.[1]
Mechanism of this compound Binding to F-actin
This compound belongs to the cytochalasan family and is expected to share the fundamental mechanism of action of binding to the barbed end of F-actin. The binding site for cytochalasans has been identified in the hydrophobic cleft between subdomains 1 and 3 of the actin monomer at the filament's barbed end.[2] This interaction is highly specific to F-actin, with a significantly lower affinity for monomeric G-actin.[2]
The binding of a cytochalasan molecule to the terminal actin subunit of a filament effectively blocks the addition of the next incoming G-actin monomer, thus inhibiting filament growth. While the primary effect is the inhibition of elongation, some studies suggest that certain cytochalasans can also induce depolymerization of existing actin filaments.
Based on structure-activity relationship studies of various cytochalasans, the presence of an epoxy group between C-6 and C-7 in the chemical structure, as is the case for this compound, is associated with a more potent inhibitory effect on cell growth compared to a hydroxyl group at the same position, as seen in Cytochalasin B. This suggests that this compound is likely a potent inhibitor of actin polymerization.
Figure 1: Proposed mechanism of this compound binding to the barbed end of an F-actin filament, leading to the inhibition of polymerization.
Quantitative Data on Cytochalasan-Actin Binding
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Kd (F-actin) | Not Reported | - | - |
| IC50 (Actin Polymerization) | Not Reported | - | - | |
| Cytochalasin D | Kd (F-actin) | ~2 nM | In vitro | |
| Kd (G-actin) | ~2-20 µM | In vitro | ||
| Half-maximal Inhibition (Elongation) | 10 nM | Dictyostelium discoideum actin | ||
| Cytochalasin B | Kd (F-actin) | ~40 nM | In vitro (in the absence of ATP) | |
| Half-maximal Inhibition (Elongation) | 200 nM | Dictyostelium discoideum actin |
Experimental Protocols
To empirically determine the binding affinity and kinetics of this compound to F-actin, several well-established experimental protocols can be employed. The following are detailed methodologies for key assays.
Actin Co-sedimentation Assay
This assay is a straightforward method to determine if a ligand binds to F-actin.
Objective: To qualitatively and quantitatively assess the binding of this compound to F-actin.
Principle: F-actin, being a polymer, can be pelleted by ultracentrifugation. If this compound binds to F-actin, it will co-sediment with the actin filaments. The amount of this compound in the pellet and supernatant can be quantified to determine binding affinity.
Materials:
-
Purified G-actin
-
This compound stock solution (in DMSO)
-
Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
SDS-PAGE equipment and reagents
-
Densitometer or quantitative mass spectrometry for analysis
Procedure:
-
Actin Polymerization:
-
Prepare a solution of G-actin in G-buffer.
-
Induce polymerization by adding polymerization buffer and incubate at room temperature for at least 1 hour.
-
-
Binding Reaction:
-
In ultracentrifuge tubes, mix a constant concentration of the pre-formed F-actin with varying concentrations of this compound.
-
Include control tubes with F-actin alone and this compound alone.
-
Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
-
Ultracentrifugation:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 20-30 minutes at 4°C to pellet the F-actin.
-
-
Sample Analysis:
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE to visualize the actin distribution.
-
Quantify the amount of this compound in the supernatant and pellet fractions using an appropriate method (e.g., HPLC or mass spectrometry if a labeled version is not available).
-
-
Data Analysis:
-
Plot the concentration of bound this compound versus the free concentration of this compound.
-
Fit the data to a binding isotherm (e.g., Scatchard plot) to determine the dissociation constant (Kd) and stoichiometry of binding.
-
Figure 2: Workflow for the actin co-sedimentation assay to determine the binding of this compound to F-actin.
Pyrene-Actin Polymerization Assay
This fluorescence-based assay is a sensitive method to monitor the kinetics of actin polymerization in real-time.
Objective: To determine the effect of this compound on the rate and extent of actin polymerization.
Principle: G-actin can be covalently labeled with N-(1-pyrenyl)iodoacetamide. The fluorescence of pyrene-labeled G-actin is low, but it increases significantly upon its incorporation into F-actin. This change in fluorescence can be monitored over time to study polymerization kinetics.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
This compound stock solution (in DMSO)
-
Polymerization buffer
-
G-buffer
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Preparation of Actin Monomers:
-
Prepare a mixture of unlabeled and pyrene-labeled G-actin (typically 5-10% labeled) in G-buffer on ice.
-
-
Assay Setup:
-
In a fluorometer cuvette, add the actin monomer mixture and varying concentrations of this compound or a vehicle control (DMSO).
-
-
Initiation of Polymerization:
-
Initiate polymerization by adding polymerization buffer to the cuvette.
-
Immediately start recording the fluorescence intensity over time.
-
-
Data Acquisition:
-
Monitor the fluorescence increase until it reaches a plateau, indicating that the polymerization has reached a steady state.
-
-
Data Analysis:
-
The initial rate of polymerization can be determined from the slope of the early phase of the fluorescence curve.
-
The extent of polymerization is proportional to the final fluorescence intensity.
-
Plot the initial rate of polymerization or the final fluorescence intensity as a function of this compound concentration to determine the IC50 value.
-
Conclusion
This compound, as a member of the cytochalasan family, is a potent modulator of the actin cytoskeleton. While direct quantitative data on its binding to F-actin remains to be fully elucidated, its chemical structure suggests a high efficacy in inhibiting actin polymerization by capping the barbed end of actin filaments. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively characterize the interaction of this compound with F-actin, thereby enabling a deeper understanding of its molecular mechanism and facilitating its use as a tool in cell biology and drug development. The provided visualizations offer a clear conceptual understanding of the binding mechanism and experimental workflows. Further research is warranted to establish the precise binding kinetics and affinity of this compound, which will be crucial for its application in advanced research and therapeutic contexts.
References
For Immediate Release
A Deep Dive into the Molecular Mechanisms of a Potent Actin Cytoskeleton Inhibitor for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the primary cellular targets of Cytochalasin F, a mycotoxin known for its profound effects on the actin cytoskeleton. By elucidating its mechanism of action, this document serves as a critical resource for researchers investigating cytoskeletal dynamics, cell motility, and for professionals in the field of drug development exploring novel therapeutic avenues.
Executive Summary
This compound, a member of the cytochalasan family of fungal metabolites, exerts its potent biological effects primarily by targeting actin, a critical component of the eukaryotic cytoskeleton. This guide synthesizes the current understanding of this compound's interaction with actin, presenting quantitative data on its inhibitory activities, detailed experimental protocols for its study, and an exploration of the downstream signaling pathways affected by its action. The central mechanism of this compound involves its high-affinity binding to the barbed (plus) end of filamentous actin (F-actin), effectively capping the filament and preventing both the addition and dissociation of actin monomers. This disruption of actin dynamics leads to a cascade of cellular consequences, including inhibition of cell proliferation, induction of apoptosis, and alterations in cell morphology and motility.
Primary Cellular Target: The Actin Cytoskeleton
The actin cytoskeleton is a dynamic and intricate network of protein filaments that plays a fundamental role in a myriad of cellular processes, including cell division, migration, intracellular transport, and the maintenance of cell shape. The fundamental subunit of this network is the globular actin (G-actin) protein, which polymerizes to form filamentous actin (F-actin). The dynamic nature of the cytoskeleton is dependent on the tightly regulated processes of actin polymerization and depolymerization.
This compound directly interferes with this dynamic equilibrium. Like other members of the cytochalasan family, its primary molecular target is F-actin.[1][2][3]
Mechanism of Action: Capping the Barbed End
Cytochalasins, including this compound, exhibit a specific and potent mechanism of action by binding to the fast-growing barbed end of F-actin.[1][2] This binding event has two major consequences:
-
Inhibition of Elongation: By capping the barbed end, this compound physically obstructs the addition of new G-actin monomers, thereby halting filament growth.
-
Inhibition of Depolymerization: The binding also stabilizes the barbed end, preventing the dissociation of existing actin subunits.
This dual inhibition of both assembly and disassembly at the barbed end effectively freezes the dynamic nature of the actin cytoskeleton, leading to profound and often detrimental effects on cellular function.
Quantitative Analysis of this compound Activity
The potency of this compound as a cytoskeletal disruptor and cytotoxic agent has been quantified in several studies. The following tables summarize the available data on its growth-inhibitory effects on various cancer cell lines.
Table 1: Growth Inhibitory IC50 of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | > 79.7 |
| B16F10 | Melanoma | 8.8 |
| Hs683 | Oligodendroglioma | 20.3 |
| OE21 | Esophageal cancer | 12.5 |
| SKMEL28 | Melanoma | 89.9 |
| U373 | Glioblastoma | 25.9 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
It is noteworthy that this compound has been reported to exhibit a higher growth inhibitory effect than Cytochalasin B, another well-studied member of the family, suggesting its potential as a potent cytotoxic agent.
Experimental Protocols
To facilitate further research into the cellular effects of this compound, this section provides detailed methodologies for key experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the viability against the log of the drug concentration.
Visualization of the Actin Cytoskeleton: Fluorescence Microscopy
Fluorescence microscopy is a powerful technique to directly observe the effects of this compound on the actin cytoskeleton.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound at the desired concentration and for the appropriate time.
-
Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS), to preserve the cellular structures.
-
Permeabilization: Permeabilize the cell membranes with a detergent, like 0.1% Triton X-100 in PBS, to allow for the entry of staining reagents.
-
F-actin Staining: Stain the filamentous actin with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-Rhodamine). Phalloidin has a high affinity for F-actin.
-
Nuclear Staining (Optional): Counterstain the nuclei with a fluorescent DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the stained cells using a fluorescence microscope equipped with the appropriate filters.
Signaling Pathways and Downstream Effects
The disruption of the actin cytoskeleton by this compound triggers a cascade of downstream signaling events, ultimately impacting cell fate.
Induction of Apoptosis
A primary consequence of profound actin cytoskeleton disruption is the induction of programmed cell death, or apoptosis. While the precise signaling cascade initiated by this compound is not fully elucidated, it is known that disruption of the actin network can trigger apoptosis through various mechanisms. This can involve the activation of caspase cascades, which are central executioners of apoptosis. For instance, studies with other cytochalasins have shown the involvement of both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
Caption: Proposed signaling cascade for this compound-induced apoptosis.
Interference with Rho GTPase Signaling
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. They control the formation of various actin-based structures such as stress fibers, lamellipodia, and filopodia. Given the intimate relationship between Rho GTPases and the actin cytoskeleton, it is highly probable that the effects of this compound are, at least in part, mediated through the modulation of Rho GTPase signaling pathways. Disruption of the actin cytoskeleton by cytochalasins can lead to a feedback loop affecting the activity of these GTPases. For example, cytochalasin D has been shown to influence RhoA activity. Further investigation is warranted to delineate the specific effects of this compound on individual Rho family members and their downstream effectors.
Caption: The interplay between Rho GTPase signaling and the actin cytoskeleton, a likely point of intervention for this compound.
Conclusion and Future Directions
This compound is a potent inhibitor of actin polymerization, primarily targeting the barbed end of F-actin. This activity leads to significant disruption of the actin cytoskeleton, resulting in growth inhibition and apoptosis in various cell types, particularly cancer cells. While its primary target is well-established, further research is needed to fully elucidate the specific signaling pathways that are perturbed by this compound. A deeper understanding of its interaction with actin at the molecular level, including precise binding affinities and the impact on different actin isoforms, will be crucial. Such knowledge will not only advance our fundamental understanding of cytoskeletal dynamics but also pave the way for the potential development of novel anti-cancer therapies that exploit the unique vulnerabilities of the cancer cell cytoskeleton.
References
The Intricate Biological Activities of Cytochalasan Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasans are a large and structurally diverse family of fungal secondary metabolites that have garnered significant attention in the scientific community for their potent and varied biological activities.[1] First isolated in the 1960s, these mycotoxins are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring.[1] Their most well-documented mechanism of action is the disruption of the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[2][3] By interacting with actin filaments, cytochalasans can induce a cascade of cellular events, leading to a broad spectrum of biological effects, including cytotoxicity, antimicrobial activity, and the modulation of various signaling pathways.[4] This in-depth technical guide provides a comprehensive overview of the biological activities of different cytochalasan compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Biological Activity of Cytochalasan Compounds
The biological potency of cytochalasan compounds varies significantly depending on their specific chemical structure, the biological system under investigation, and the specific endpoint being measured. The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and anti-inflammatory activities of a selection of cytochalasan compounds, primarily reported as half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values.
Table 1: Cytotoxic Activity of Cytochalasan Compounds against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Cytochalasin B | HeLa (Cervical Cancer) | 7.9 | |
| M109c (Lung Carcinoma) | 3 | ||
| P388/ADR (Leukemia) | >30 | ||
| Cytochalasin D | A549 (Lung Cancer) | 12 ± 3 | |
| CT26 (Colon Carcinoma) | 0.24 - 15 (dose-dependent) | ||
| HeLa (Cervical Cancer) | 4.96 | ||
| Cytochalasin H | HeLa (Cervical Cancer) | 35.69 | |
| Chaetoglobosin A | PC-3 (Prostate Cancer) | 0.42 µg/mL | |
| HUVEC (Endothelial Cells) | 0.78 µg/mL | ||
| Deoxaphomin B | HeLa (Cervical Cancer) | 4.96 | |
| Triseptatin | HeLa (Cervical Cancer) | >50 |
Table 2: Antimicrobial Activity of Cytochalasan Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| 18-metoxycytochalasin J | Shigella flexneri SDINT | 128 | |
| Staphylococcus aureus ATCC 25923 | 128 | ||
| Cytochalasin H | Shigella flexneri SDINT | 128 | |
| Staphylococcus aureus ATCC 25923 | 256 | ||
| Cytochalasin J | Shigella flexneri SDINT | 128 | |
| Aspergicytochalasin D | Staphylococcus aureus | 64 | |
| Aspergicytochalasin C | Staphylococcus aureus | 128 | |
| Chaetoglobosin P | Cryptococcus neoformans H99 | 6.3 | |
| Aspergillus fumigatus | 12.5 | ||
| Candida albicans | >50 |
Table 3: Anti-inflammatory Activity of Cytochalasan Compounds
| Compound | Assay | IC50 (µM) | Reference(s) |
| Aspergicytochalasin A | NO Production Inhibition | <40 | |
| Aspergicytochalasin C | NO Production Inhibition | <40 | |
| Aspergicytochalasin E | NO Production Inhibition | <40 | |
| Aspergicytochalasin F | NO Production Inhibition | <40 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to assess the biological activity of cytochalasan compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of the formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the cytochalasan compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Incubate the plate at 37°C for 15 minutes with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
MTT Assay Workflow for Cytotoxicity Assessment.
Cell Migration Assessment: Wound Healing (Scratch) Assay
The wound healing assay is a simple and widely used method to study directional cell migration in vitro.
-
Principle: A "scratch" or cell-free area is created in a confluent cell monolayer. The rate at which the cells migrate to close the scratch is monitored over time, providing a measure of cell migration.
-
Protocol:
-
Seed cells in a culture plate to create a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the cells with phosphate-buffered saline (PBS) to remove dislodged cells.
-
Replace the medium with fresh medium containing the cytochalasan compound at the desired concentration.
-
Capture images of the scratch at different time points (e.g., 0, 6, 12, and 24 hours) using a microscope.
-
Measure the width of the scratch at each time point and calculate the rate of wound closure.
-
Wound Healing Assay Workflow for Cell Migration Analysis.
Actin Polymerization Assay
This assay measures the effect of compounds on the polymerization of actin monomers (G-actin) into filaments (F-actin).
-
Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin. This change in fluorescence is used to monitor the kinetics of actin polymerization.
-
Protocol:
-
Prepare a solution of pyrene-labeled G-actin in a low-ionic-strength buffer (G-buffer).
-
Add the cytochalasan compound at various concentrations to the G-actin solution.
-
Initiate polymerization by adding a high-ionic-strength buffer (polymerization buffer) containing KCl and MgCl2.
-
Monitor the increase in pyrene (B120774) fluorescence over time using a fluorometer with excitation at ~365 nm and emission at ~407 nm.
-
Analyze the polymerization curves to determine the effect of the compound on the lag phase, elongation rate, and steady-state fluorescence.
-
Actin Polymerization Assay Workflow.
Signaling Pathways Modulated by Cytochalasan Compounds
The primary molecular target of cytochalasans is actin. By disrupting the normal dynamics of the actin cytoskeleton, these compounds trigger a variety of downstream signaling events that ultimately determine the cellular response.
Induction of Apoptosis
Many cytochalasan compounds have been shown to induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells. The disruption of the actin cytoskeleton is a major stress signal that can activate apoptotic pathways.
-
Intrinsic (Mitochondrial) Pathway: This pathway is a common mechanism of cytochalasan-induced apoptosis. Disruption of the actin cytoskeleton can lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Cytochalasan-Induced Intrinsic Apoptosis Pathway.
Modulation of Rho GTPase Signaling
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. They cycle between an active GTP-bound state and an inactive GDP-bound state. The dynamic organization of the actin cytoskeleton is tightly controlled by the interplay between these GTPases.
-
Impact of Cytochalasans: By directly disrupting actin filaments, cytochalasans can indirectly affect the activity and localization of Rho GTPases and their downstream effectors. For instance, the disassembly of actin stress fibers, which are regulated by RhoA, can lead to a feedback mechanism that alters RhoA activity. Similarly, the disruption of lamellipodia and filopodia, which are controlled by Rac1 and Cdc42 respectively, can impact their signaling pathways. The precise effects of cytochalasans on Rho GTPase signaling can be complex and cell-type dependent, leading to a variety of cellular responses, including changes in cell morphology, adhesion, and migration.
Interplay between Cytochalasans, the Actin Cytoskeleton, and Rho GTPases.
Conclusion
Cytochalasan compounds represent a fascinating and pharmacologically important class of natural products. Their ability to potently and specifically target the actin cytoskeleton makes them invaluable tools for cell biology research and promising lead compounds for the development of new therapeutic agents, particularly in the field of oncology. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and an exploration of the key signaling pathways they modulate. Further research into the vast chemical diversity of cytochalasans and their precise molecular interactions will undoubtedly continue to uncover new biological insights and therapeutic opportunities.
References
Unveiling the Cytochalasans: A Technical Guide to Fungal Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasans are a large and structurally diverse family of secondary metabolites produced by a wide variety of fungi.[1] Characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring, these compounds have garnered significant attention from the scientific community due to their potent and varied biological activities.[2] Their ability to interact with fundamental cellular processes, most notably actin polymerization, has made them invaluable tools in cell biology research and promising candidates for drug development.[3] This in-depth technical guide provides a comprehensive overview of cytochalasans, focusing on their quantitative biological data, detailed experimental protocols for their study, and visualization of their associated signaling pathways and experimental workflows.
Core Concepts
Cytochalasans are biosynthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[4] The structural diversity within the cytochalasan family arises from variations in the polyketide chain length, the amino acid incorporated by the NRPS, and a wide array of subsequent enzymatic modifications, including oxidations, reductions, and cyclizations.[4] These structural variations lead to a broad spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.
Quantitative Biological Data of Cytochalasans
The biological activities of cytochalasans have been extensively quantified, providing valuable data for structure-activity relationship (SAR) studies and for identifying promising therapeutic leads. The following tables summarize the reported cytotoxic and antimicrobial activities of various cytochalasans.
Table 1: Cytotoxicity of Cytochalasans Against Various Cancer Cell Lines (IC50 in µM)
| Cytochalasan | Cell Line | IC50 (µM) | Reference |
| Triseptatin | L929 (Mouse Fibroblast) | 1.80 | |
| Triseptatin | KB3.1 (HeLa Carcinoma) | 11.28 | |
| Triseptatin | MCF-7 (Human Breast Adenocarcinoma) | 4.65 | |
| Triseptatin | A549 (Human Lung Carcinoma) | 6.23 | |
| Triseptatin | PC-3 (Human Prostate Cancer) | 5.87 | |
| Triseptatin | SKOV-3 (Ovarian Carcinoma) | 3.44 | |
| Triseptatin | A431 (Squamous Cell Carcinoma) | 4.98 | |
| Deoxaphomin B | L929 (Mouse Fibroblast) | 1.55 | |
| Deoxaphomin B | KB3.1 (HeLa Carcinoma) | 6.91 | |
| Deoxaphomin B | MCF-7 (Human Breast Adenocarcinoma) | 3.21 | |
| Deoxaphomin B | A549 (Human Lung Carcinoma) | 4.56 | |
| Deoxaphomin B | PC-3 (Human Prostate Cancer) | 1.78 | |
| Deoxaphomin B | SKOV-3 (Ovarian Carcinoma) | 2.89 | |
| Deoxaphomin B | A431 (Squamous Cell Carcinoma) | 3.76 | |
| 4'-hydroxy-deacetyl-18-deoxycytochalasin H | L5178Y (Murine Lymphoma) | 0.19 | |
| Deacetyl-18-deoxycytochalasin H | L5178Y (Murine Lymphoma) | 0.23 | |
| 18-deoxycytochalasin H | L5178Y (Murine Lymphoma) | 0.45 | |
| 4'-hydroxy-deacetyl-18-deoxycytochalasin H | A2780 sens (Human Ovarian Cancer) | 2.76 | |
| Deacetyl-18-deoxycytochalasin H | A2780 sens (Human Ovarian Cancer) | 3.12 | |
| 18-deoxycytochalasin H | A2780 sens (Human Ovarian Cancer) | 6.97 | |
| 4'-hydroxy-deacetyl-18-deoxycytochalasin H | A2780 CisR (Cisplatin-Resistant Ovarian Cancer) | 1.89 | |
| Deacetyl-18-deoxycytochalasin H | A2780 CisR (Cisplatin-Resistant Ovarian Cancer) | 2.15 | |
| 18-deoxycytochalasin H | A2780 CisR (Cisplatin-Resistant Ovarian Cancer) | 4.33 |
Table 2: Antimicrobial Activity of Cytochalasans (MIC in µg/mL)
| Cytochalasan | Microorganism | MIC (µg/mL) | Reference |
| Aspergicytochalasin C | Staphylococcus aureus | 128 | |
| Aspergicytochalasin D | Staphylococcus aureus | 64 | |
| 18-metoxycytochalasin J | Vibrio cholerae SG24 | >512 | |
| Cytochalasin H | Vibrio cholerae SG24 | >512 | |
| Cytochalasin J | Vibrio cholerae SG24 | >512 | |
| 18-metoxycytochalasin J | Shigella flexneri SDINT | 128 | |
| Cytochalasin H | Shigella flexneri SDINT | 64 | |
| Cytochalasin J | Shigella flexneri SDINT | 128 | |
| 18-metoxycytochalasin J | Staphylococcus aureus | 256 | |
| Cytochalasin H | Staphylococcus aureus | 128 | |
| Cytochalasin J | Staphylococcus aureus | 256 |
Experimental Protocols
A systematic approach is crucial for the successful isolation, characterization, and bioactivity assessment of cytochalasans. The following sections provide detailed methodologies for key experiments.
Fungal Culture and Metabolite Extraction
-
Fungal Strain and Culture Conditions:
-
Obtain a pure culture of the desired fungal strain.
-
Inoculate the fungus onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar (B569324)/Broth, Yeast Extract Sucrose).
-
Incubate the culture under optimal conditions for fungal growth and secondary metabolite production (typically 25-28°C for 7-21 days).
-
-
Extraction of Secondary Metabolites:
-
For solid cultures, macerate the agar and mycelium in an organic solvent (e.g., ethyl acetate, methanol).
-
For liquid cultures, separate the mycelium from the broth by filtration. Extract the broth with an immiscible organic solvent and extract the mycelium separately.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification of Cytochalasans using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Dissolve the crude fungal extract in a suitable solvent (e.g., methanol (B129727), acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), often with a modifier like formic acid or trifluoroacetic acid (0.1%), is employed.
-
Gradient Program: Start with a low percentage of solvent B and gradually increase the concentration to elute compounds with increasing hydrophobicity. A typical gradient might be 5% to 100% B over 30-60 minutes.
-
Flow Rate: A flow rate of 1-5 mL/min for analytical to semi-preparative HPLC is common.
-
Detection: A photodiode array (PDA) or UV-Vis detector is used to monitor the elution of compounds, typically at wavelengths of 210 nm and 254 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks of interest as they elute from the column.
-
Evaporate the solvent from the collected fractions to obtain the purified cytochalasans.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the purified cytochalasans in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum:
-
Culture the test microorganism overnight in a suitable broth medium.
-
Adjust the turbidity of the bacterial or fungal suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL for bacteria).
-
Dilute the standardized inoculum in the test broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of the purified cytochalasans in the test broth in a 96-well microtiter plate.
-
The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a growth control (broth and inoculum without the antimicrobial agent) and a sterility control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by cytochalasans and a typical experimental workflow for their study.
Conclusion
Cytochalasans represent a rich and diverse source of bioactive natural products with significant potential for therapeutic applications. This technical guide has provided a comprehensive overview of their quantitative biological activities, detailed experimental protocols for their investigation, and visual representations of their mechanisms of action and the workflow for their study. By providing this consolidated resource, we aim to facilitate further research into this fascinating class of fungal secondary metabolites and accelerate their development from the laboratory to clinical applications.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for Cytochalasin F in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin F is a potent fungal metabolite belonging to the cytochalasan family, known for its ability to disrupt the actin cytoskeleton. Like other cytochalasins, it binds to the fast-growing barbed end of actin filaments, inhibiting both the polymerization and elongation of new filaments. This interference with actin dynamics makes this compound a valuable tool for investigating a wide range of cellular processes that are dependent on a functional actin cytoskeleton, including cell motility, division, and apoptosis. Notably, this compound has demonstrated a higher growth inhibitory effect compared to the more commonly studied Cytochalasin B, suggesting its potential for more potent applications in research.[1] The presence of an epoxy group in its structure is thought to contribute to this increased activity.[1]
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Data Presentation
The following tables summarize the available quantitative data for this compound and provide comparative data for other relevant cytochalasins to guide concentration selection.
Table 1: Cytotoxicity of this compound in a Murine Cancer Cell Line
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | B16F10 (Murine Melanoma) | MTT | 8.8 | [1] |
Table 2: Comparative Cytotoxicity of Various Cytochalasins in Different Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Cytochalasin B | B16F10 (Murine Melanoma) | MTT | 25.9 | [1] |
| Cytochalasin B | HeLa (Human Cervical Cancer) | CellTiter Blue | 7.30 | [2] |
| Deoxaphomin B | HeLa (Human Cervical Cancer) | CellTiter Blue | 4.96 | |
| Deoxaphomin B | L929 (Murine Fibroblast) | MTT | 1.80 - 11.28 | |
| Deoxaphomin B | MCF-7 (Human Breast Cancer) | MTT | 1.55 - 6.91 | |
| Deoxaphomin B | A549 (Human Lung Cancer) | MTT | 1.55 - 6.91 | |
| Deoxaphomin B | PC-3 (Human Prostate Cancer) | MTT | 1.55 - 6.91 | |
| Deoxaphomin B | SKOV-3 (Human Ovarian Cancer) | MTT | 1.55 - 6.91 | |
| Deoxaphomin B | A431 (Human Squamous Cell Carcinoma) | MTT | 1.55 - 6.91 |
Experimental Protocols
General Guidelines for Preparing this compound Solutions
Stock Solution Preparation:
-
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, for a compound with a molecular weight of approximately 479.6 g/mol , this would be 4.8 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration.
-
It is crucial to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level (typically ≤ 0.1%). For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of culture medium).
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range based on available data is 0.1 µM to 50 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., ranging from a sub-lethal dose to a concentration above the IC50) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and culture until they are in the exponential growth phase.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Cells of interest that form a confluent monolayer
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Complete cell culture medium and serum-free medium
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free or low-serum medium containing different concentrations of this compound or a vehicle control. Using low-serum medium minimizes cell proliferation, which can confound the interpretation of migration.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure over time to quantify the effect of this compound on cell migration.
Reversibility of this compound Effects (Washout Experiment)
This protocol determines if the effects of this compound on the actin cytoskeleton are reversible.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound stock solution
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)
-
Mounting medium with DAPI
Procedure:
-
Seed cells on coverslips and allow them to attach.
-
Treat one set of cells with an effective concentration of this compound for a defined period (e.g., 1-2 hours). Treat a control set with the vehicle.
-
After the treatment period, fix the treated and control cells with 4% PFA to visualize the immediate effect of this compound.
-
For the washout group, remove the medium containing this compound and wash the cells three times with pre-warmed, sterile PBS.
-
Add fresh, pre-warmed complete medium to the washout group.
-
Incubate the washout group for a recovery period (e.g., 1, 6, or 24 hours).
-
After the recovery period, fix the washout group cells with 4% PFA.
-
Stain the actin filaments in all groups with fluorescently-labeled phalloidin and the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the actin cytoskeleton using fluorescence microscopy to assess the degree of recovery.
Visualizations
Mechanism of Action
Caption: Mechanism of this compound action on actin polymerization.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Signaling Pathway Affected by Cytoskeletal Disruption
Caption: Signaling pathways modulated by cytochalasin-induced actin disruption.
References
Determining the Optimal Concentration of Cytochalasin F for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin F is a potent fungal metabolite belonging to the cytochalasan family of mycotoxins.[1][2] These compounds are widely utilized in cell biology research due to their ability to disrupt the actin cytoskeleton.[1][2] this compound exerts its biological effects by binding to the barbed (fast-growing) ends of filamentous actin (F-actin), thereby inhibiting the polymerization and elongation of actin filaments.[2] This interference with actin dynamics leads to significant changes in cell morphology, motility, and division, making it a valuable tool for studying a wide range of cellular processes. This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of this compound for their specific experimental needs.
Mechanism of Action
Cytochalasins, including this compound, primarily target the actin cytoskeleton, a dynamic network of protein filaments essential for maintaining cell shape, enabling movement, and facilitating intracellular transport. The key mechanism of action involves the binding of this compound to the barbed end of F-actin, which effectively caps (B75204) the filament and prevents the addition of new actin monomers. This action disrupts the delicate equilibrium between actin polymerization and depolymerization, leading to a net disassembly of actin filaments and subsequent alterations in cellular architecture and function.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and a general workflow for determining the optimal concentration, the following diagrams are provided.
References
Application Notes and Protocols for Studying Cytoskeletal Dynamics with Cytochalasin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin F is a cell-permeable mycotoxin belonging to the cytochalasan family of fungal metabolites. These compounds are widely utilized as powerful research tools to investigate the dynamics of the actin cytoskeleton. The actin cytoskeleton is a highly dynamic and essential component of eukaryotic cells, playing a pivotal role in a myriad of cellular processes including cell motility, division, maintenance of cell shape, and intracellular transport. Disruption of actin dynamics can have profound effects on cell function and is a key area of investigation in cell biology and drug development.
This compound, like other members of its family, exerts its biological effects primarily by interacting with actin filaments. Understanding its mechanism of action and having robust protocols for its use are crucial for researchers studying cytoskeletal-dependent processes. These application notes provide a detailed protocol for the use of this compound in studying cytoskeletal dynamics, including its preparation, application to cultured cells, and methods for observing its effects.
Mechanism of Action
This compound disrupts actin cytoskeletal dynamics by binding to the barbed (fast-growing) end of filamentous actin (F-actin).[1][2][3] This binding event physically blocks the addition of new actin monomers to the growing filament, thereby inhibiting actin polymerization.[1][2] The net effect is a disruption of the normal equilibrium between actin polymerization and depolymerization, leading to a loss of F-actin structures and an increase in the pool of monomeric G-actin. This disruption of the actin network leads to observable changes in cell morphology, motility, and other actin-dependent cellular functions. While the general mechanism is shared among cytochalasans, the potency and specific effects can vary between different analogs.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the current literature, the following table summarizes the observed qualitative effects. For comparative purposes, a table with quantitative data for the well-characterized Cytochalasin D is also provided.
Table 1: Qualitative Effects of this compound on the Actin Cytoskeleton
| Concentration | Observation in Mammalian Cells | Reversibility |
| 1 µg/mL | Incomplete disruption of actin cytoskeleton | Reversible |
| 5 µg/mL | Complete disruption of actin cytoskeleton | Reversible |
Source: Data compiled from qualitative observations in published studies.
Table 2: Quantitative Effects of Cytochalasin D on the Actin Cytoskeleton (for reference)
| Parameter | Cell Line | Concentration | Incubation Time | Observed Effect |
| IC50 (Growth Inhibition) | HeLa | - | - | ED50 > 10 µg/mL (relative to more potent cytochalasans) |
| F-actin Content | Human Mesenchymal Stromal Cells | 1 µM | 24 hours | Significant change in F-actin distribution, with higher intensity at the cell border. |
| Cell Morphology | Fibroblast | - | 10 min | 35 ± 7% of cells lose anchorage-dependent adhesion. |
| Cell Morphology | Fibroblast | - | 30 min | 70 ± 7% of cells exhibit altered morphology (rounded with dendritic extensions). |
| Actin Polymerization Inhibition | in vitro (Pyrene assay) | - | - | 36% decrease in total F-actin polymerization. |
| Barbed End Capping | in vitro (TIRF microscopy) | 4.1 nM | - | K₁/₂ for inhibition. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1-10 mM). The molecular weight of this compound is approximately 479.6 g/mol .
-
Example: To prepare a 10 mM stock solution, dissolve 4.8 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final working concentration.
-
Example: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Mix thoroughly by gentle pipetting.
-
Note: The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Adherent cells (e.g., U2OS, HeLa, fibroblasts) cultured on coverslips, glass-bottom dishes, or multi-well plates
-
Prepared this compound working solution
-
Vehicle control medium (containing DMSO at the same concentration as the treatment)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and spread overnight in a humidified incubator.
-
Carefully aspirate the existing culture medium from the cells.
-
Add the pre-warmed this compound working solution to the treatment group(s).
-
Add the pre-warmed vehicle control medium to the control group.
-
Incubate the cells for the desired duration. Treatment times can range from 30 minutes to several hours, depending on the cell type and the specific experimental goals. For initial characterization, a time-course experiment (e.g., 30 min, 1h, 2h, 4h) is recommended.
-
Following incubation, proceed with the desired downstream analysis, such as immunofluorescence microscopy or live-cell imaging.
Protocol 3: Immunofluorescence Staining of the Actin Cytoskeleton
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently-conjugated phalloidin (B8060827) (e.g., Phalloidin-iFluor 488, Alexa Fluor 488 Phalloidin)
-
Nuclear counterstain (e.g., DAPI, Hoechst 33342)
-
Antifade mounting medium
-
Microscope slides and coverslips
Procedure:
-
Fixation:
-
After this compound treatment, gently wash the cells twice with pre-warmed PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer (1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding of the fluorescent probe.
-
-
F-actin Staining:
-
Dilute the fluorescently-conjugated phalloidin in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Staining:
-
Incubate the cells with a diluted solution of a nuclear counterstain (e.g., 1 µg/mL DAPI in PBS) for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C, protected from light, until imaging.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophores.
-
Acquire images for both the F-actin and nuclear channels.
-
Visualizations
Signaling Pathway of this compound Action
References
Application Notes and Protocols for Investigating Actin-Dependent Cellular Processes Using Cytochalasin F
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochalasin F is a potent, cell-permeable fungal metabolite that belongs to the cytochalasan family of mycotoxins. These compounds are widely utilized as invaluable tools in cell biology to investigate the dynamics of the actin cytoskeleton. The actin cytoskeleton is a highly dynamic network of protein filaments that plays a crucial role in a multitude of fundamental cellular processes, including cell motility, cytokinesis, phagocytosis, and the maintenance of cell shape. This compound, like other members of its family, exerts its biological effects by disrupting the normal polymerization and depolymerization of actin filaments. This property makes it an essential pharmacological agent for studying the functional significance of the actin cytoskeleton in various physiological and pathological contexts.
The primary mechanism of action for cytochalasans involves their binding to the barbed (fast-growing) end of filamentous actin (F-actin).[1][2] This interaction physically blocks the addition of new actin monomers to the growing filament, thereby inhibiting its elongation.[1][2] This disruption of actin dynamics leads to a cascade of cellular effects, including alterations in cell morphology, inhibition of cell division, and impairment of cellular movement. Notably, studies have indicated that this compound exhibits a higher growth inhibitory effect on cells compared to the more commonly studied Cytochalasin B, suggesting a greater potency in disrupting actin-dependent processes.[3]
These application notes provide a comprehensive overview of the use of this compound as a tool to investigate actin-dependent cellular processes. Detailed protocols for studying its effects on cell motility, cytokinesis, and phagocytosis are presented, along with a summary of available quantitative data to facilitate experimental design and data interpretation.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes its known effects in comparison to other commonly used cytochalasans. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental setup.
| Compound | Target | Reported Effect | Cell Type | Quantitative Data | Reference |
| This compound | Actin Polymerization | Higher growth inhibitory effect than Cytochalasin B | HeLa | Comparative bioactivity | |
| Cytochalasin B | Actin Polymerization | Inhibition of cell proliferation (IC50 ≈ 7.9 µM) | HeLa | IC50 | |
| Cytochalasin D | Actin Polymerization | Inhibition of actin polymerization | In vitro | Relative potency > Cytochalasin E ≈ Cytochalasin B |
Experimental Protocols
The following protocols are adapted from established methods using other cytochalasans and can be optimized for use with this compound.
Protocol 1: In Vitro Actin Polymerization Assay
This assay measures the effect of this compound on the kinetics of actin polymerization in a cell-free system.
Materials:
-
Monomeric actin (pyrene-labeled and unlabeled)
-
Polymerization buffer (e.g., 10 mM Tris pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Fluorometer
Procedure:
-
Prepare a working solution of monomeric actin by mixing unlabeled and pyrene-labeled actin to a final concentration of 1-2 µM in G-buffer (e.g., 5 mM Tris pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
Prepare serial dilutions of this compound in DMSO.
-
Add the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) to the wells of a 96-well black plate.
-
Initiate actin polymerization by adding the polymerization buffer to the actin solution and quickly transferring the mixture to the wells of the plate.
-
Immediately place the plate in a pre-warmed fluorometer and measure the increase in pyrene (B120774) fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Analyze the data to determine the effect of this compound on the lag phase, polymerization rate, and steady-state fluorescence.
Protocol 2: Cell Motility - Wound Healing Assay
This assay assesses the effect of this compound on the collective migration of a cell monolayer.
Materials:
-
Adherent cell line of interest (e.g., fibroblasts, epithelial cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Sterile pipette tips or a wound-healing insert
-
Microscope with live-cell imaging capabilities
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip or by removing a wound-healing insert.
-
Gently wash the cells with serum-free medium to remove dislodged cells.
-
Replace the medium with complete medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Place the plate on a microscope stage equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire images of the wound at regular intervals (e.g., every 1-2 hours) over a period of 24-48 hours.
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure for each condition and plot the results to determine the inhibitory effect of this compound on cell migration.
Protocol 3: Cytokinesis Inhibition Assay
This assay quantifies the effect of this compound on cell division, leading to the formation of multinucleated cells.
Materials:
-
Actively dividing cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst stain (for nuclear visualization)
-
Fluorescence microscope
Procedure:
-
Seed cells at a low density in a multi-well plate containing coverslips.
-
Allow the cells to attach and enter the cell cycle (typically 12-24 hours).
-
Treat the cells with a range of concentrations of this compound or DMSO for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the nuclei with DAPI or Hoechst stain according to the manufacturer's protocol.
-
Mount the coverslips on microscope slides.
-
Using a fluorescence microscope, count the number of nuclei per cell in at least 100 cells for each treatment condition.
-
Calculate the percentage of multinucleated cells (cells with two or more nuclei) and plot the dose-response curve for this compound's effect on cytokinesis.
Protocol 4: Phagocytosis Assay
This assay measures the ability of phagocytic cells to internalize particles in the presence of this compound.
Materials:
-
Phagocytic cell line (e.g., macrophages, neutrophils)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Fluorescently labeled particles (e.g., zymosan, latex beads, or bacteria)
-
Quenching solution (e.g., Trypan Blue)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed phagocytic cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 30-60 minutes at 37°C.
-
Add the fluorescently labeled particles to the cells at a specific particle-to-cell ratio.
-
Incubate for a defined period (e.g., 30-90 minutes) to allow for phagocytosis.
-
To distinguish between internalized and surface-bound particles, add a quenching solution to extinguish the fluorescence of the external particles.
-
Wash the cells with cold PBS to remove unbound particles.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity per cell or by fluorescence microscopy to visualize and count the number of internalized particles per cell.
-
Determine the percentage of phagocytosis inhibition at different concentrations of this compound.
Visualization of Pathways and Workflows
To aid in the conceptual understanding of the experimental approaches and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound in disrupting actin polymerization.
Caption: General experimental workflow for studying actin-dependent processes.
Caption: Logical relationship of this compound's effect on cellular processes.
References
Visualizing Actin Dynamics in Live Cells Using Cytochalalin F
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in a multitude of cellular processes, including cell motility, division, and intracellular transport.[1] Visualizing the real-time dynamics of actin filaments in living cells is essential for understanding these fundamental processes and for developing therapeutic agents that target the cytoskeleton. Cytochalasins are a class of fungal metabolites known to disrupt actin polymerization.[1] Among them, Cytochalasin F has demonstrated potent biological activity, exhibiting a higher growth inhibitory effect than other common cytochalasins in some studies.[2] This document provides a detailed protocol for the use of this compound in live-cell imaging to visualize its effects on actin dynamics.
This compound, like other members of the cytochalasin family, exerts its effects by binding to the barbed (fast-growing) end of filamentous actin (F-actin).[1] This interaction inhibits both the assembly and disassembly of actin monomers from the filament end, effectively capping the filament.[1] The consequence of this action is a disruption of the normal treadmilling process of actin filaments, leading to changes in cell morphology, inhibition of cell migration, and disruption of other actin-dependent cellular functions. Live-cell imaging techniques, such as fluorescence microscopy, allow for the direct observation of these dynamic changes in real-time.
Mechanism of Action
This compound disrupts actin dynamics by capping the barbed end of F-actin, thereby preventing the addition of new G-actin monomers. This leads to a net depolymerization of actin filaments as the disassembly at the pointed end continues. The overall process results in a decrease in filamentous actin and an increase in monomeric or short oligomeric actin.
Caption: Mechanism of this compound on actin polymerization.
Quantitative Data Summary
The effects of cytochalasins on actin dynamics can be quantified using various imaging and biochemical assays. The following table summarizes representative quantitative data from studies using cytochalasins to modulate actin-dependent processes. Note that much of the detailed quantitative work has been performed with Cytochalasin D, a close analog of this compound.
| Parameter | Cell Type | Cytochalasin (Concentration) | Effect | Reference |
| F-actin retrograde flow velocity | T cells | Cytochalasin D (10 µM) | Reduced from ~2.5 µm/min to ~1 µm/min | |
| Ca2+ current (ICa) | Guinea-pig cardiomyocytes | Cytochalasin D (10 µM) | Reduced to 61 ± 4% of control within 10 minutes | |
| Cell Anchorage | Fibroblasts | Cytochalasin D | 35 ± 7% loss of anchorage after 10 min treatment | |
| Actin Polymerization Inhibition | In vitro | Cytochalasin D | K1/2 for inhibition of barbed end elongation is 4.1 nM |
Experimental Protocols
Live-Cell Imaging of Actin Dynamics with this compound
This protocol describes the steps for treating live cells with this compound and visualizing the subsequent changes in the actin cytoskeleton using fluorescence microscopy. This procedure is adaptable to various adherent cell lines and fluorescent actin probes.
Materials:
-
Adherent cells (e.g., U2OS, NIH3T3)
-
Complete cell culture medium
-
Glass-bottom dishes or coverslips suitable for live-cell imaging
-
Fluorescent actin probe (e.g., LifeAct-GFP, SiR-actin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Seed adherent cells onto glass-bottom dishes or coverslips at a density that allows for individual cell imaging (typically 50-70% confluency).
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment and spreading.
-
-
Labeling of Actin Filaments:
-
If using a transient transfection-based probe like LifeAct-GFP, transfect the cells according to the manufacturer's protocol 24 hours before imaging.
-
If using a dye-based probe like SiR-actin, prepare the staining solution according to the manufacturer's instructions. For example, for SiR-actin, a final concentration of 1 µM is often used, and cells are incubated for 1-2 hours.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 1-10 mM.
-
Store the stock solution at -20°C.
-
-
Treatment of Cells:
-
On the day of imaging, prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration. Typical working concentrations for cytochalasins range from 0.1 to 10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental goals.
-
Include a vehicle control (medium with the same concentration of DMSO as the treatment group).
-
Mount the dish or coverslip onto the live-cell imaging microscope stage.
-
Acquire baseline images of the cells before treatment.
-
Carefully replace the cell culture medium with the this compound working solution or the vehicle control.
-
-
Live-Cell Imaging:
-
Immediately begin acquiring images using the fluorescence microscope.
-
Capture images at regular intervals (e.g., every 1-5 minutes) to observe the dynamic changes in the actin cytoskeleton.
-
Continue imaging for a desired period, which can range from 30 minutes to several hours.
-
-
Data Analysis:
-
Analyze the acquired images to observe changes in cell morphology, stress fibers, lamellipodia, and filopodia.
-
Quantitative analysis can be performed to measure parameters such as cell area, fluorescence intensity of actin structures, and cell motility.
-
Caption: Experimental workflow for live-cell imaging.
Signaling Pathways and Cellular Processes
Disruption of the actin cytoskeleton by this compound can have widespread effects on various signaling pathways and cellular processes that are dependent on an intact actin network. For example, actin dynamics are crucial for the function of receptor tyrosine kinases, integrin signaling, and endocytosis. While a direct effect of this compound on a specific signaling molecule is not its primary mechanism, the perturbation of the actin cytoskeleton will indirectly impact these pathways.
Caption: Cellular consequences of this compound treatment.
Conclusion
This compound is a valuable tool for studying the role of the actin cytoskeleton in various cellular processes. The protocols and information provided herein offer a framework for utilizing this compound in live-cell imaging experiments. By carefully observing the dynamic changes in actin organization and cell behavior upon treatment, researchers can gain significant insights into the fundamental roles of the actin cytoskeleton in health and disease. It is important to empirically determine the optimal experimental conditions, such as drug concentration and incubation time, for each specific cell type and research question.
References
Application Notes and Protocols for Cytochalasin F Treatment in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Cytochalasin F, a potent fungal metabolite, in immunofluorescence microscopy to study the actin cytoskeleton and its associated signaling pathways. This compound is a member of the cytochalasan family of mycotoxins that are widely used as research tools to investigate the dynamics of the actin cytoskeleton.
Introduction
This compound, like other members of the cytochalasan family, exerts its biological effects by binding to the barbed end of actin filaments, inhibiting both the association and dissociation of actin monomers[1][2]. This interference with actin polymerization leads to the disruption of the actin cytoskeleton, affecting various cellular processes such as cell motility, division, and morphology[1]. The unique chemical structure of this compound, particularly the presence of an epoxy group, is associated with a high growth inhibitory effect, suggesting it is a potent derivative within its class. Understanding the specific effects of this compound on the actin cytoskeleton is crucial for its application in cell biology research and as a potential lead compound in drug discovery.
Data Presentation
The following tables summarize the effective concentrations of various cytochalasans for disrupting the actin cytoskeleton, providing a comparative context for the use of this compound.
Table 1: Effective Concentrations of Cytochalasans for Actin Disruption
| Cytochalasan | Cell Type | Concentration | Effect on Actin Cytoskeleton | Reference |
| This compound | Mammalian Cells | 5 µg/mL | Incomplete disruption | [3] |
| Cytochalasin B | Mammalian Cells | 5 µg/mL | Complete disruption | [3] |
| Cytochalasin D | Mammalian Cells | 1 µg/mL | Complete disruption | |
| Cytochalasin D | MDCK Cells | 2 µg/mL | Disruption of apical actin belt and basal actin bundles | |
| Cytochalasin D | HeLa Cells | 2.5 µg/mL | Actin depolymerization |
Table 2: Recommended Starting Concentrations and Incubation Times for this compound
| Parameter | Recommendation | Notes |
| Concentration Range | 1 - 10 µg/mL | Start with a concentration titration to determine the optimal concentration for your cell type and experimental goals. 5 µg/mL can be used as a starting point for incomplete disruption. |
| Incubation Time | 30 minutes - 4 hours | The optimal incubation time will depend on the cell type and the desired extent of actin disruption. A time-course experiment is recommended. |
Experimental Protocols
This section provides a detailed protocol for treating cultured cells with this compound and subsequently performing immunofluorescence staining to visualize the actin cytoskeleton.
Protocol 1: this compound Treatment of Cultured Cells
Materials:
-
Cultured cells grown on sterile glass coverslips
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 50-70%).
-
Prepare working solutions of this compound in pre-warmed complete cell culture medium. Dilute the stock solution to the desired final concentration (e.g., 1, 5, 10 µg/mL). Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Aspirate the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, proceed immediately to the immunofluorescence staining protocol.
Protocol 2: Immunofluorescence Staining of the Actin Cytoskeleton
Materials:
-
This compound-treated and control cells on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488, Phalloidin-FITC)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Gently aspirate the treatment medium from the coverslips.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature. Methanol fixation is generally not recommended as it can disrupt actin filaments.
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.
-
-
Staining:
-
Prepare the fluorescently-labeled phalloidin solution in 1% BSA in PBS according to the manufacturer's instructions.
-
Aspirate the blocking buffer and add the phalloidin solution to the coverslips.
-
Incubate for 20-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a DAPI or Hoechst solution in PBS for 5-10 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Briefly rinse the coverslips with distilled water.
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound, the experimental workflow, and the related signaling pathways.
Caption: Mechanism of this compound action on actin filaments.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cytochalasin and phalloidin on actin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Storage of Cytochalasin F Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin F is a cell-permeable mycotoxin belonging to the cytochalasan family of fungal metabolites. These compounds are potent inhibitors of actin polymerization, a fundamental process in eukaryotic cells governing cell motility, division, and morphology.[1] this compound, characterized by an epoxy group between C-6 and C-7, has demonstrated higher growth inhibitory effects than the more commonly studied Cytochalasin B, suggesting it is a particularly potent derivative.[2] Like other cytochalasins, its primary mechanism of action is the binding to the barbed end (the fast-growing end) of filamentous actin (F-actin), which prevents the addition of new actin monomers and thereby disrupts cytoskeletal dynamics.[3][4] This property makes this compound a valuable tool for studying actin-dependent cellular processes.
This application note provides a detailed protocol for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings. Due to the limited availability of specific solubility and stability data for this compound, the following protocols are based on established best practices for closely related and well-documented cytochalasins, such as Cytochalasin D.
Quantitative Data Summary
| Parameter | This compound | Cytochalasin B | Cytochalasin D | General Recommendation |
| Molecular Weight | 479.61 g/mol [5] | 479.6 g/mol | 507.62 g/mol | Use specific MW for calculations. |
| Solubility in DMSO | Data not available | ~20 mg/mL | ~25 mg/mL | High solubility expected. |
| Solubility in Ethanol | Data not available | ~20 mg/mL | Data not available | Moderate to low solubility expected. |
| Solubility in DMF | Data not available | ~30 mg/mL | Data not available | High solubility expected. |
| Aqueous Solubility | Sparingly soluble | Sparingly soluble | Data not available | Assume very low solubility. |
| Storage of Solid | -20°C | -20°C | -20°C | -20°C |
| Storage of Stock Solution | -20°C | -20°C | -20°C, stable for up to 3 months | -20°C in aliquots |
| Light Sensitivity | Prudent to assume | Photostable solid, reasonably stable solution | Recommended to store in the dark | Protect from light |
Experimental Protocols
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Safety First: Cytochalasins are considered highly toxic and potential teratogens. Handle the solid compound and solutions in a chemical fume hood or a designated containment area. Always wear appropriate PPE.
-
Calculation: Based on the molecular weight of this compound (479.61 g/mol ), calculate the mass required to prepare the desired volume of a 10 mM stock solution.
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 479.61 g/mol * 1000 mg/g = 4.796 mg
-
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C . As a precautionary measure, protect the tubes from light. Under these conditions, stock solutions of similar cytochalasins are stable for several months.
-
Protocol 2: Preparation of a Working Solution
-
Thawing: On the day of the experiment, remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Mixing: Mix the working solution gently but thoroughly by pipetting up and down. Avoid vigorous vortexing which can cause shearing of cellular components in the medium.
-
Solvent Concentration: Ensure that the final concentration of DMSO in the working solution is kept to a minimum, typically ≤ 0.1% , to avoid solvent-induced cytotoxicity.
-
Usage: Use the freshly prepared working solution immediately for your experiments. It is not recommended to store aqueous working solutions for more than one day.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Mechanism of this compound action on actin polymerization.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Investigating the Combined Effects of Cytochalasin F and Other Cytoskeletal Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the cellular effects of Cytochalasin F, an actin cytoskeleton-disrupting agent, when used in combination with other drugs targeting the cytoskeleton. While direct comprehensive studies on this compound in combination therapies are limited, this document extrapolates from research on related cytochalasins and provides detailed protocols to facilitate novel research in this area.
Introduction
The cytoskeleton, a complex network of actin microfilaments, microtubules, and intermediate filaments, is crucial for maintaining cell shape, motility, division, and intracellular transport. Its dynamic nature makes it a prime target for therapeutic intervention, particularly in oncology. Cytochalasins are a class of mycotoxins that disrupt actin polymerization by binding to the barbed end of actin filaments[1]. This compound, while less studied than its counterparts like Cytochalasin B and D, has demonstrated cytotoxic and antiproliferative activities[2][3]. Notably, some research suggests that this compound exhibits a higher growth inhibitory effect than Cytochalasin B in certain contexts[2].
Combining agents that target different components of the cytoskeleton, such as actin filaments and microtubules, can lead to synergistic or enhanced cytotoxic effects. For instance, studies have shown that cytochalasin B can act synergistically with the microtubule-stabilizing agent paclitaxel (B517696) and the DNA-damaging agent doxorubicin (B1662922) in ovarian carcinoma cell lines[4]. Similarly, the combination of cytochalasin B and the microtubule-destabilizing agent colchicine (B1669291) has been shown to synergistically enhance cAMP accumulation. These findings suggest that disrupting both major cytoskeletal networks simultaneously can be a potent strategy to induce cell death or inhibit proliferation.
This document provides protocols for studying the effects of this compound in combination with a microtubule-stabilizing agent (Paclitaxel), a microtubule-destabilizing agent (Colchicine), and an actin filament-stabilizing agent (Phalloidin).
Quantitative Data Summary
Table 1: IC50 Values of this compound and Related Compounds in Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (CF, 48) | B16F10 (mouse melanoma) | 8.8 | |
| Cytochalasin B | B16F10 (mouse melanoma) | 25.9 | |
| Deoxaphomin B | HeLa (human cervical cancer) | 4.96 | |
| Triseptatin (a cytochalasan analog) | HeLa (human cervical cancer) | 7.30 | |
| Cytochalasin B | HeLa (human cervical cancer) | N/A | |
| Deoxaphomin B | MCF-7 (human breast adenocarcinoma) | 6.91 | |
| Triseptatin (a cytochalasan analog) | MCF-7 (human breast adenocarcinoma) | 11.28 | |
| Deoxaphomin B | A549 (human lung carcinoma) | 1.55 | |
| Triseptatin (a cytochalasan analog) | A549 (human lung carcinoma) | 1.80 | |
| Deoxaphomin B | PC-3 (human prostate cancer) | 2.58 | |
| Triseptatin (a cytochalasan analog) | PC-3 (human prostate cancer) | 2.24 |
Note: IC50 values can vary significantly based on the cell line, assay method, and incubation time. The provided data should be used as a starting point for determining optimal concentrations in your specific experimental system.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in combination with other cytoskeletal drugs.
Protocol 1: Cell Viability and Synergy Assessment using MTT Assay
This protocol determines the cytotoxic effects of single and combined drug treatments and allows for the calculation of a Combination Index (CI) to assess synergy.
Materials:
-
Target cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
Colchicine (stock solution in DMSO or water)
-
Phalloidin (stock solution in methanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the other cytoskeletal drugs (Paclitaxel, Colchicine, Phalloidin) in complete medium. For combination treatments, prepare mixtures at fixed ratios (e.g., based on the IC50 of each drug).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents and combinations). Include vehicle-only (DMSO) controls. Incubate for 48 or 72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for each drug alone.
-
For combination treatments, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Visualization of Cytoskeletal Disruption by Immunofluorescence
This protocol allows for the direct observation of changes in actin filament and microtubule organization following drug treatment.
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
This compound, Paclitaxel, Colchicine, Phalloidin
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibodies: anti-α-tubulin (for microtubules)
-
Fluorescently-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse)
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 568 Phalloidin for F-actin)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with single drugs or combinations at desired concentrations (e.g., at or below the IC50) for an appropriate time (e.g., 4-24 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Staining: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody and fluorescently-conjugated Phalloidin (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of actin filaments, microtubules, and nuclei in the same cells.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol assesses the induction of apoptosis following drug treatment by measuring the levels of key apoptotic proteins.
Materials:
-
Cells treated with drugs as described in Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the expected signaling pathways and experimental workflows.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of cytochalasin congeners, microtubule-directed agents, and doxorubicin alone or in combination against human ovarian carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cytochalasin F Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Cytochalasin F experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the use of this compound. Here you will find troubleshooting advice in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you might encounter during your experiments with this compound.
Q1: Why am I observing inconsistent or no effects of this compound on actin polymerization?
Possible Causes:
-
Incorrect Concentration: The effective concentration of this compound can vary significantly between different cell types and experimental conditions.[1]
-
Compound Instability: Improper storage or handling of this compound can lead to its degradation.
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to cytochalasins.[1]
-
Low Cell Density: The effect of cytochalasins can be dependent on cell density.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 0.1 µM to 50 µM) and narrow it down based on the observed effects.
-
Verify Compound Integrity: Ensure your this compound stock solution is properly stored (typically at -20°C in a suitable solvent like DMSO) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Consult Literature for Your Cell Line: Review published studies that have used cytochalasins on your cell line of interest to get a starting point for effective concentrations.
-
Control for Cell Density: Ensure consistent cell seeding density across all experiments.
Q2: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the reason?
Possible Causes:
-
High Sensitivity of Cell Line: Some cell lines are inherently more sensitive to the cytotoxic effects of actin-disrupting agents.
-
Off-Target Effects: While this compound is known to target actin polymerization, high concentrations may lead to off-target effects contributing to cytotoxicity.
-
Prolonged Incubation Time: Extended exposure to the compound can lead to increased cell death.
Troubleshooting Steps:
-
Perform a Viability Assay: Use an MTT or similar cell viability assay to determine the IC50 value of this compound for your specific cell line and experimental duration (see Protocol 1).
-
Reduce Incubation Time: If possible, shorten the incubation period to minimize toxicity while still observing the desired effect on the actin cytoskeleton.
-
Use a Lower, Effective Concentration: Based on your dose-response and viability assays, select the lowest concentration that produces the desired biological effect with minimal cytotoxicity.
Q3: I am observing unexpected morphological changes in my cells that don't seem to be solely related to actin disruption. What should I do?
Possible Causes:
-
Pleiotropic Effects: Disruption of the actin cytoskeleton, a central cellular component, can have widespread and indirect effects on various cellular processes, leading to complex morphological changes.
-
Induction of Apoptosis: Cytochalasins can induce apoptosis, which is characterized by specific morphological changes like cell shrinkage, membrane blebbing, and nuclear fragmentation.[2]
Troubleshooting Steps:
-
Detailed Morphological Analysis: Use high-resolution microscopy (e.g., fluorescence or confocal microscopy) to carefully document the morphological changes. Stain for both F-actin (using phalloidin) and the nucleus (using DAPI or Hoechst) to get a clearer picture of the cellular alterations (see Protocol 2).
-
Perform an Apoptosis Assay: To determine if the observed morphological changes are due to apoptosis, conduct an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry (see Protocol 3).
-
Compare with Other Actin Inhibitors: Use other actin inhibitors with different mechanisms of action (e.g., Latrunculin A) to see if they produce similar morphological changes. This can help distinguish between general effects of actin disruption and compound-specific effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds to aid in experimental design.
Table 1: Growth Inhibitory and Cytotoxic Effects of this compound and Other Cytochalasins
| Compound | Cell Line | Assay Type | IC50 / ED50 / GI50 (µM) | Reference |
| This compound | Not specified | Not specified | 8.8 | [3] |
| Cytochalasin B | Various Cancer Cell Lines | MTT | 3 - 90 | [2] |
| Deoxaphomin B | Multiple Cancer Cell Lines | MTT | 1.55 - 6.91 | |
| Triseptatin | Multiple Cancer Cell Lines | MTT | 1.80 - 11.28 | |
| Cytochalasin B | HeLa | CellTiter Blue | 7.30 | |
| Deoxaphomin B | HeLa | CellTiter Blue | 4.96 |
Note: IC50 (half-maximal inhibitory concentration), ED50 (half-maximal effective dose), and GI50 (half-maximal growth inhibition) values can vary significantly based on the cell line, assay method, and experimental conditions.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: F-actin Staining for Morphological Analysis
This protocol allows for the visualization of the actin cytoskeleton in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells again with PBS. Incubate the cells with the fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature in the dark.
-
Nuclear Counterstaining: Wash the cells with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes.
-
Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cells in suspension
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Key Concepts
The following diagrams illustrate important pathways and workflows related to this compound experiments.
Caption: Mechanism of action of this compound on actin polymerization.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
Caption: Experimental workflow for apoptosis detection using flow cytometry.
References
Technical Support Center: Optimizing Cytochalasin F Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Cytochalasin F concentration for their experiments while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound belongs to the cytochalasan family of mycotoxins that primarily act by disrupting actin polymerization.[1][2] It binds to the fast-growing "barbed" end of filamentous actin (F-actin), which prevents the addition of new actin monomers to the filament.[1][3][4] This interference with actin dynamics leads to alterations in the actin cytoskeleton, affecting cellular processes such as cell motility, division, and morphology.
Q2: What are the typical working concentrations for this compound?
The optimal, non-toxic working concentration of this compound is highly dependent on the cell type and the specific experimental goals. Generally, concentrations can range from nanomolar to micromolar levels. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired biological effect without causing significant cell death.
Q3: How should I prepare and store a this compound stock solution?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in pre-warmed complete cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q4: What are the visible signs of cytotoxicity caused by this compound?
Signs of cytotoxicity can include changes in cell morphology such as cell rounding and detachment from the culture surface, a significant decrease in cell proliferation, and the appearance of apoptotic bodies. At a molecular level, cytotoxicity can be quantified by assays that measure membrane integrity (e.g., Trypan Blue) or metabolic activity (e.g., MTT assay).
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM) and narrow down to find the optimal non-toxic concentration. |
| Prolonged incubation time. | Conduct a time-course experiment to determine the minimum incubation time required to observe the desired effect. Effects on the actin cytoskeleton can often be observed within minutes to a few hours. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically ≤ 0.1%). Include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments. |
| Cell line is particularly sensitive. | Some cell lines are inherently more sensitive to perturbations of the actin cytoskeleton. Consider using a lower concentration range or a different cytochalasin analog if the therapeutic window is too narrow. |
Issue 2: Inconsistent or no observable effect on the actin cytoskeleton.
| Possible Cause | Troubleshooting Steps |
| Concentration is too low. | Increase the concentration of this compound. Refer to literature for concentrations used in similar cell types, but always validate with a dose-response experiment in your system. |
| Degraded this compound. | Ensure proper storage of the stock solution (aliquoted, protected from light, at -20°C or -80°C). Prepare fresh working solutions for each experiment. |
| Incorrect staining or imaging. | Optimize your immunofluorescence protocol for actin staining (e.g., phalloidin (B8060827) staining). Ensure proper fixation and permeabilization steps. Use appropriate microscopy settings to visualize fine actin structures. |
| Cell density. | The effect of cytochalasins can be dependent on cell density. Standardize the cell seeding density for all experiments to ensure reproducibility. |
Data Presentation
Table 1: Reported IC50 Values for Various Cytochalasans in Different Cell Lines
| Cytochalasan | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | B16F10 | Growth Inhibition | 8.8 | |
| Cytochalasin B | B16F10 | Growth Inhibition | 25.9 | |
| Cytochalasin B | L929 | Cytotoxicity | 1.3 | |
| Cytochalasan Derivative | MCF-7 | Cytotoxicity | 1.80 - 11.28 | |
| Cytochalasan Derivative | A549 | Cytotoxicity | 1.55 - 6.91 |
Note: This table provides a selection of reported values and highlights the variability across different compounds and cell lines. It is essential to determine the IC50 for this compound in your specific experimental system.
Experimental Protocols
1. Protocol for Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
2. Protocol for Visualizing the Effect of this compound on the Actin Cytoskeleton
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere and spread.
-
Compound Treatment: Treat the cells with the desired concentration of this compound (determined from your dose-response experiments) for the appropriate amount of time. Include a vehicle control.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix them with a solution of 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Actin Staining: Wash the cells with PBS and then stain the F-actin by incubating with a fluorescently-labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): Wash the cells with PBS and stain the nuclei with a fluorescent dye such as DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using an antifade mounting medium, and visualize the actin cytoskeleton using a fluorescence microscope.
Mandatory Visualizations
Caption: Mechanism of this compound action on actin polymerization.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Cytochalasin F solubility issues and how to resolve them
Welcome to the technical support center for Cytochalasin F. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable fungal metabolite that belongs to the cytochalasan family.[1] Like other members of this family, its primary mechanism of action is the disruption of actin filament dynamics. It binds to the barbed (fast-growing) end of actin filaments, which inhibits the association and dissociation of actin monomers.[2][3] This interference with actin polymerization leads to a variety of cellular effects, including inhibition of cell division, migration, and cytokinesis.[1][4]
Q2: What are the recommended solvents for dissolving this compound?
Q3: I am observing precipitation when I dilute my this compound stock solution in aqueous media. How can I resolve this?
Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Ensure the final DMSO concentration is low: The final concentration of DMSO in your working solution should typically be kept below 0.1% to minimize solvent-induced cytotoxicity and reduce the chances of precipitation.
-
Use pre-warmed media: Diluting the stock solution in pre-warmed (e.g., 37°C) cell culture medium can sometimes improve solubility.
-
Increase the volume of the aqueous phase: When diluting, add the stock solution to the aqueous buffer or media, not the other way around. Stir or vortex gently during addition to ensure rapid mixing.
-
Sonication: Brief sonication of the final diluted solution can help to break up small precipitates and create a more uniform suspension.
-
Use of surfactants: In some instances, the use of a non-fungistatic surfactant can aid in the dispersion of the compound in the aqueous medium.
Q4: What is the recommended procedure for preparing a this compound stock solution?
A standard protocol for preparing a high-concentration stock solution of a cytochalasan compound is as follows:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Dissolve the powder in a high-purity, cell culture grade solvent like DMSO to a desired high concentration (e.g., 10 mM). For example, to make a 10 mM stock solution of a compound with a molecular weight of approximately 507.6 g/mol (similar to Cytochalasin D), you would dissolve 5.076 mg in 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Sterilization: If required for your experiment, filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with the solvent used (e.g., a PTFE filter for DMSO).
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inappropriate solvent. | Increase the volume of the solvent gradually. If solubility is still poor, consider an alternative organic solvent. For cytochalasins, DMSO is generally the most effective. Gentle warming or sonication may also be applied. |
| Precipitate forms immediately upon dilution into aqueous buffer or media. | The compound has very low aqueous solubility and is "crashing out" of solution. | Lower the final concentration of this compound. Ensure rapid and thorough mixing upon dilution. Consider a serial dilution approach. |
| Inconsistent experimental results. | Degradation of this compound in solution. | Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Some cytochalasins are light-sensitive; store solutions protected from light. |
| Observed cytotoxicity in control cells treated with vehicle only. | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically ≤0.1%. |
Quantitative Solubility Data
Direct quantitative solubility data for this compound is limited. The following table summarizes the solubility of other common cytochalasins to provide a general guideline.
| Compound | Solvent | Solubility | Reference |
| Cytochalasin B | Dimethylformamide (DMF) | ~30 mg/mL | |
| Cytochalasin B | Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL | |
| Cytochalasin B | Ethanol | ~20 mg/mL | |
| Cytochalasin D | Dimethyl sulfoxide (DMSO) | ~100 mg/mL | |
| Cytochalasin D | Dichloromethane | ~10 mg/mL | |
| Cytochalasin D | Dimethyl sulfoxide (DMSO) | 25 mg/mL | |
| Cytochalasin D | Ethanol | 5 mg/mL (with gentle warming) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Aseptically weigh out the required amount of this compound powder.
-
Dissolve the this compound powder in cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. If necessary, sonicate briefly or warm gently.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw one aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of culture medium).
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
Note: The final concentration of DMSO in the culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cellular effects.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's effect on actin polymerization.
References
Technical Support Center: Investigating Potential Off-Target Effects of Cytochalasin F
Welcome to the technical support center for researchers utilizing Cytochalasin F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential off-target effects of this actin polymerization inhibitor. As a member of the cytochalasan family, this compound is a potent disruptor of the actin cytoskeleton. However, like its relatives, it may exhibit off-target activities that can influence experimental outcomes. This guide will help you design robust experiments and interpret your results with confidence.
Frequently Asked questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1: this compound's primary on-target effect is the inhibition of actin polymerization by binding to the barbed end of F-actin, leading to disruption of the cytoskeleton. While specific off-target effects of this compound are not as extensively documented as those for Cytochalasin B and D, its structural similarity to other cytochalasans suggests potential for similar off-target activities. The most well-characterized off-target effect of some cytochalasans is the inhibition of glucose transport.[1] this compound, containing an epoxy group, has been reported to have a higher growth inhibitory effect than Cytochalasin B, which may be due to a combination of on-target potency and potential off-target effects.[2]
Q2: My cells are showing unexpected phenotypes that don't seem directly related to actin disruption after this compound treatment. What could be the cause?
A2: Unexpected phenotypes can arise from several factors, including off-target effects, secondary effects of actin disruption, or experimental variability. One of the most common off-target effects observed with other cytochalasans is the inhibition of glucose transport, which can lead to metabolic stress and downstream consequences.[1] Additionally, disruption of the actin cytoskeleton can indirectly affect various cellular processes such as endocytosis, cell signaling, and gene expression.[1] It is also important to consider the concentration of this compound used, as higher concentrations are more likely to induce off-target effects.
Q3: How can I distinguish between on-target actin-related effects and off-target effects of this compound?
A3: A multi-pronged approach is essential to dissect on-target versus off-target effects. Key strategies include:
-
Using a panel of cytoskeletal inhibitors: Compare the effects of this compound with other cytochalasans (e.g., Cytochalasin D, which has a lower inhibitory effect on glucose transport) and inhibitors with different mechanisms of action (e.g., Latrunculins, which sequester actin monomers).[1]
-
Employing control compounds: Use a structurally related but inactive compound if available. For cytochalasans, Dihydrocytochalasin B is a useful control as it disrupts actin but does not inhibit glucose transport.
-
Performing rescue experiments: If possible, try to rescue the phenotype by overexpressing a dominant-negative or constitutively active form of a protein in the signaling pathway you are investigating.
-
Titrating the concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize the risk of off-target interactions.
Troubleshooting Guides
Problem 1: Observing unexpected changes in cell metabolism or viability.
-
Possible Cause: Inhibition of glucose transport.
-
Troubleshooting Steps:
-
Measure Glucose Uptake: Perform a glucose uptake assay to determine if this compound is affecting this process in your cell line.
-
Supplement Media: Increase the glucose concentration in your culture media to see if it rescues the phenotype.
-
Compare with Controls: Use Cytochalasin D (weaker inhibitor of glucose transport) and Dihydrocytochalasin B (does not inhibit glucose transport) to differentiate between actin-related and metabolic effects.
-
Problem 2: Alterations in cellular signaling pathways unrelated to actin dynamics.
-
Possible Cause: Off-target kinase inhibition or other signaling interference.
-
Troubleshooting Steps:
-
Kinase Profiling: If you suspect off-target kinase activity, consider a kinase profiling service to screen this compound against a panel of kinases.
-
Western Blotting: Analyze the phosphorylation status of key proteins in suspected off-target pathways.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to identify direct binding of this compound to off-target proteins in a cellular context.
-
Quantitative Data Summary
While specific quantitative data for this compound's off-target effects are limited, the following table provides a comparison of the known effects of related cytochalasans to guide your experimental design. IC50 values can vary significantly between cell types and experimental conditions.
| Compound | Primary On-Target Effect | Effective Concentration (On-Target) | Known/Potential Off-Target Effects | Reference |
| This compound | Inhibition of actin polymerization | Not widely reported | Higher growth inhibitory effect than Cytochalasin B; potential for glucose transport inhibition and other off-target effects similar to other cytochalasans. | |
| Cytochalasin B | Inhibition of actin polymerization | 2-20 µM | Potent inhibitor of glucose transport. | |
| Cytochalasin D | Inhibition of actin polymerization | 0.2-2 µM | Weaker inhibitor of glucose transport compared to Cytochalasin B; can inhibit MAPK signaling at higher concentrations. | |
| Chaetoglobosin A | Inhibition of actin polymerization | Not widely reported | Cytotoxic; inhibits cell division and movement. |
Experimental Protocols
Protocol 1: Glucose Uptake Assay
This protocol allows for the quantification of glucose transport into cells, a key potential off-target effect of this compound.
Materials:
-
Cells cultured in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose (radioactive) or a fluorescent glucose analog
-
Unlabeled 2-deoxy-D-glucose
-
This compound and control compounds (e.g., Cytochalasin D, Dihydrocytochalasin B)
-
Phloretin (a known glucose transport inhibitor)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter or plate reader
Procedure:
-
Cell Preparation: Seed cells in 24-well plates and grow to confluency.
-
Starvation: Wash cells twice with warm KRH buffer and then incubate in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
Inhibitor Treatment: Add desired concentrations of this compound, control compounds, or vehicle (DMSO) to the cells and incubate for 30 minutes at 37°C. Include a positive control with Phloretin.
-
Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose. Incubate for 10 minutes at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lysis: Lyse the cells with lysis buffer.
-
Quantification: Transfer the lysate to a scintillation vial and measure radioactivity, or read fluorescence on a plate reader.
-
Normalization: Use a parallel set of wells to determine protein concentration for normalization of glucose uptake values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate target engagement and identify off-target binding of a compound in a cellular environment.
Materials:
-
Cells of interest
-
This compound
-
PBS and protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against a suspected off-target protein
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing or sonication.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Analysis: Collect the supernatant and analyze the protein levels of the suspected off-target by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
Visualizations
References
Technical Support Center: Controlling for Off-Target Effects of Cytochalasin F
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Cytochalasin F in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a fungal metabolite, primarily functions by inhibiting actin polymerization. It binds to the barbed, fast-growing (+) ends of F-actin filaments, which blocks the addition of new actin monomers and leads to the disruption of the actin cytoskeleton.[1] This interference with actin dynamics affects various cellular processes, including cell motility, division, and morphology. The presence of an epoxy group in this compound's structure is associated with a more potent growth inhibitory effect compared to other cytochalasins like Cytochalasin B.[2]
Q2: What are the known or potential off-target effects of this compound?
While the primary target of this compound is actin, researchers should be aware of potential off-target effects that have been observed with other members of the cytochalasin family. These include:
-
Inhibition of Glucose Transport: This is a well-documented off-target effect, particularly for Cytochalasin B, which can inhibit glucose transporters.[1][3] Cytochalasin D has been shown to have a weaker inhibitory effect on glucose transport compared to Cytochalasin B. The effect of this compound on glucose transport is not as extensively documented, but it should be considered as a potential off-target effect.
-
Modulation of Signaling Pathways: At higher concentrations, some cytochalasins, such as Cytochalasin D, have been reported to inhibit signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] It is plausible that this compound could have similar effects.
-
Effects on Endocytosis and Gene Expression: As a consequence of actin disruption and potential signaling pathway modulation, cytochalasins can have secondary effects on processes like endocytosis and gene expression.
Q3: How can I be sure that my observed phenotype is due to actin disruption and not an off-target effect of this compound?
To ensure the specificity of your experimental results, it is crucial to include a series of controls. Here are some key strategies:
-
Use a Negative Control Compound: Dihydrocytochalasin B is an excellent negative control. It disrupts the actin cytoskeleton similarly to other cytochalasins but does not inhibit glucose transport. If the phenotype you observe with this compound is not replicated with Dihydrocytochalasin B, it may suggest an off-target effect related to glucose metabolism.
-
Use Alternative Actin Inhibitors: Employing actin inhibitors with different mechanisms of action can help confirm that the observed effect is due to the disruption of the actin cytoskeleton. For example, Latrunculins sequester actin monomers, preventing their incorporation into filaments.
-
Perform Dose-Response Experiments: Use the lowest effective concentration of this compound that produces the desired on-target effect (actin disruption). Off-target effects are often more prominent at higher concentrations.
-
Conduct Rescue Experiments: If feasible, try to rescue the phenotype by expressing a mutant form of actin that is resistant to cytochalasin binding.
Troubleshooting Guides
Issue: I suspect that this compound is affecting glucose metabolism in my cells.
Troubleshooting Steps:
-
Measure Glucose Uptake Directly: Perform a glucose uptake assay to quantify the effect of this compound on glucose transport in your specific cell type.
-
Use Dihydrocytochalasin B as a Control: Compare the effects of this compound with Dihydrocytochalasin B. If Dihydrocytochalasin B does not produce the same phenotype, it is likely that the effect of this compound is at least partially due to the inhibition of glucose transport.
-
Supplement Culture Media: Ensure that your cell culture medium has an adequate glucose concentration. However, be aware that this may not fully compensate for the direct inhibition of glucose transporters.
Issue: My results might be influenced by off-target effects on signaling pathways.
Troubleshooting Steps:
-
Assess Key Signaling Pathways: Use techniques like Western blotting to examine the phosphorylation status of key proteins in suspected off-target pathways, such as the MAPK/ERK pathway.
-
Compare with Other Cytochalasins: Test whether other cytochalasins with potentially different off-target profiles (e.g., Cytochalasin D) produce the same signaling effects in your system.
-
Titrate the Concentration: Determine if the signaling effects are only observed at higher concentrations of this compound, suggesting an off-target interaction.
Data Presentation
Table 1: Comparative Effects of Different Cytochalasins
| Compound | Primary On-Target Effect & IC50 (Actin Polymerization) | Major Off-Target Effect(s) | IC50 (Glucose Transport Inhibition) | Notes |
| This compound | Potent inhibition of actin polymerization. | Inhibition of glucose transport (presumed), Potential effects on signaling pathways. | Not Reported | The epoxy group in its structure is associated with high potency. |
| Cytochalasin B | Inhibition of actin polymerization. | Potent inhibition of glucose transport . | ~0.110 µM (for hGLUT1) | The most well-characterized cytochalasin for glucose transport inhibition. |
| Cytochalasin D | Potent inhibition of actin polymerization (IC50 ≈ 25 nM). | Weaker inhibition of glucose transport compared to Cytochalasin B. Can inhibit MAPK signaling at higher concentrations. | Not Reported | Generally considered more specific for actin than Cytochalasin B. |
| Dihydrocytochalasin B | Inhibition of actin polymerization. | Does not inhibit glucose transport . | Not Applicable | Excellent negative control for glucose transport-related off-target effects. |
IC50 values can vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Glucose Uptake Assay
This protocol allows for the quantification of glucose transport into cells, a primary off-target effect of some cytochalasins.
Materials:
-
Cultured cells in multi-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose (radioactive) or a fluorescent glucose analog
-
This compound, Dihydrocytochalasin B (negative control), and a vehicle control (e.g., DMSO)
-
Phloretin or other known glucose transport inhibitor (positive control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
0.1 M NaOH for cell lysis
-
Scintillation counter or plate reader (depending on the glucose analog used)
-
BCA Protein Assay Kit
Procedure:
-
Cell Preparation: Seed cells in multi-well plates and grow to the desired confluency.
-
Glucose Starvation: Wash cells twice with warm KRH buffer and then incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
Inhibitor Treatment: Add the desired concentrations of this compound, Dihydrocytochalasin B, vehicle control, or a positive control inhibitor to the cells and incubate for 30 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding a solution containing the labeled glucose analog. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
Quantification:
-
For radioactive glucose: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity.
-
For fluorescent glucose: Measure the fluorescence using a plate reader.
-
-
Protein Normalization: Use a small aliquot of the cell lysate to determine the protein concentration using a BCA assay to normalize the glucose uptake values.
Protocol 2: Western Blot Analysis of MAPK/ERK Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the MAPK/ERK signaling pathway.
Materials:
-
Cultured cells
-
Serum-free cell culture medium
-
This compound and vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
-
Cell Lysis:
-
Place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add RIPA lysis buffer, scrape the cells, and transfer the lysate to microcentrifuge tubes.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: On-target effect of this compound on actin polymerization.
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: Potential off-target effect of this compound on the MAPK pathway.
References
Technical Support Center: Reversibility of Cytochalasin F Effects on the Actin Cytoskeleton
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of Cytochalasin F's effects on the actin cytoskeleton.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the reversibility of this compound.
Issue 1: Incomplete or Slow Recovery of Actin Cytoskeleton After Washout
-
Question: After washing out this compound, I am not observing a complete or rapid recovery of the actin stress fibers and overall cell morphology. What could be the reason?
-
Answer:
-
Insufficient Washout: Ensure a thorough washout procedure. Residual this compound, even at low concentrations, can continue to inhibit actin polymerization. We recommend a minimum of three washes with fresh, pre-warmed culture medium.
-
High Concentration or Prolonged Treatment: High concentrations or extended incubation times with this compound may lead to more profound cytoskeletal disruption that requires a longer recovery period. Consider optimizing the concentration and duration of your treatment.
-
Cell Type Variability: Different cell types exhibit varying sensitivities and recovery rates. The recovery timeline for your specific cell line may need to be determined empirically.
-
Secondary Cellular Effects: Prolonged disruption of the actin cytoskeleton can trigger secondary effects, such as changes in gene expression or protein synthesis, which may indirectly affect the recovery process.
-
Issue 2: High Cell Detachment or Death After Treatment and Washout
-
Question: A significant number of my cells are detaching or undergoing apoptosis following this compound treatment and washout. How can I mitigate this?
-
Answer:
-
Cytotoxicity: While this compound's effects on the actin cytoskeleton are reported to be reversible, high concentrations or prolonged exposure can be cytotoxic. It is crucial to determine the optimal, non-toxic concentration for your cell line through a dose-response experiment.
-
Sub-optimal Culture Conditions: Ensure that your cells are healthy and growing in optimal conditions before and after treatment. Stressed cells are more susceptible to the effects of cytoskeletal-disrupting agents.
-
Gentle Handling: Be gentle during the washout steps to minimize mechanical stress on the cells, which are more fragile with a disrupted cytoskeleton.
-
Issue 3: Inconsistent Results Across Experiments
-
Question: I am observing significant variability in the reversibility of this compound's effects between different experimental replicates. What are the potential sources of this inconsistency?
-
Answer:
-
Reagent Stability: Ensure the proper storage and handling of your this compound stock solution to maintain its potency. Avoid repeated freeze-thaw cycles.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Standardized Protocols: Strictly adhere to a standardized protocol for cell seeding density, treatment duration, washout procedure, and fixation/imaging to minimize variability.
-
Frequently Asked Questions (FAQs)
Q1: Is the effect of this compound on the actin cytoskeleton reversible?
A1: Yes, the disruptive effect of this compound on the actin cytoskeleton has been reported to be reversible[1]. A study assessing various cytochalasans categorized this compound as having a "reversible effect" after a 1-hour washout period following treatment[1].
Q2: What is the mechanism of action of this compound?
A2: Cytochalasins, in general, function by binding to the barbed (fast-growing) ends of actin filaments[2]. This action inhibits the association and dissociation of actin monomers at this end, thereby disrupting the dynamic process of actin polymerization[2].
Q3: How long does it take for the actin cytoskeleton to recover after this compound removal?
A3: The exact time course for full recovery can vary depending on the cell type, the concentration of this compound used, and the duration of the treatment. While one study indicated reversibility after a 1-hour washout, complete restoration of intricate stress fiber networks may take longer[1]. For comparison, studies with other cytochalasins, such as Cytochalasin D, have shown recovery of the actin network within 12 to 24 hours after washout.
Q4: Are there other cytochalasins with different reversibility profiles?
A4: Yes, the reversibility of effects can vary among different cytochalasan derivatives. For instance, while this compound is reported as reversible, other compounds in the same family may exhibit partially reversible or even irreversible effects.
Data Presentation
The following tables summarize the qualitative data on this compound's effect and provide a comparative overview with other cytochalasins.
Table 1: Effect of this compound on the Actin Cytoskeleton
| Trivial Name | Actin Disruption | Reversibility |
| This compound | + | + |
-
Actin Disruption Key: + indicates incomplete disruption at 5 µg/mL.
-
Reversibility Key: + indicates a reversible effect.
-
Data sourced from a study on various cytochalasans.
Table 2: Comparative Effects of Selected Cytochalasins
| Trivial Name | Actin Disruption | Reversibility |
| Cytochalasin B | ++ | + |
| Cytochalasin D | +++ | +/- |
| This compound | + | + |
| Deoxaphomin | +++ | - |
-
Actin Disruption Key: +++ complete disruption at 1 µg/mL; ++ complete disruption at 5 µg/mL; + incomplete disruption at 5 µg/mL.
-
Reversibility Key: + reversible effect; +/- partially reversible effect; - irreversible.
-
Data sourced from a comparative study of cytochalasans.
Experimental Protocols
Protocol 1: Assessing the Reversibility of this compound Effects on the Actin Cytoskeleton
This protocol outlines the key steps for treating cells with this compound and assessing the recovery of the actin cytoskeleton after its removal.
-
Cell Culture:
-
Plate your cells of interest (e.g., U-2 OS, HeLa) onto glass coverslips in a multi-well plate at a density that allows for clear visualization of individual cell morphology and cytoskeletal structures.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1 µg/mL or 5 µg/mL).
-
Remove the culture medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a defined period (e.g., 1 hour).
-
-
Washout Procedure:
-
Carefully aspirate the this compound-containing medium.
-
Gently wash the cells three times with pre-warmed, fresh complete culture medium.
-
After the final wash, add fresh complete culture medium to the wells.
-
-
Recovery:
-
Return the cells to the incubator and allow them to recover for various time points (e.g., 1 hour, 4 hours, 12 hours, 24 hours).
-
-
Fixation and Staining:
-
At each recovery time point, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain for F-actin using a fluorescently conjugated phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin) according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to assess the reformation of actin stress fibers and changes in cell morphology compared to control (untreated) and treated (no washout) cells.
-
Visualizations
Caption: Mechanism of this compound action on actin polymerization.
References
- 1. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delayed reorganisation of F-actin cytoskeleton and reversible chromatin condensation in scleral fibroblasts under simulated pathological strain - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to Cytochalasin F treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cytochalasin F in their experiments. Given that cellular responses to cytochalasins are highly dependent on the specific cell line and experimental conditions, this guide also includes comparative data from other well-characterized cytochalasins to provide a broader context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other members of the cytochalasin family, primarily acts by disrupting the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, which blocks both the assembly and disassembly of actin monomers.[1][2] This capping of the filament ends leads to a net depolymerization of actin filaments in many cases, resulting in changes to cell morphology, inhibition of cell division, and potentially apoptosis.[1]
Q2: How does this compound differ from other cytochalasins like B and D?
While all cytochalasins target actin filaments, they exhibit different potencies and may have varying off-target effects. For instance, Cytochalasin D is generally a more potent inhibitor of actin polymerization than Cytochalasin B.[3] Cytochalasin B is also known to inhibit glucose transport across the cell membrane, an important off-target effect to consider.[1] this compound has been shown to have a higher growth inhibitory effect than Cytochalasin B in some studies, suggesting the epoxy group in its structure may contribute to a more potent effect.
Q3: Why do different cell lines show varied responses to this compound treatment?
Cell line-specific responses to cytochalasins are a well-documented phenomenon. These differences can be attributed to several factors, including:
-
Variations in the actin cytoskeleton: The organization, dynamics, and abundance of actin and actin-binding proteins can differ significantly between cell types.
-
Differences in cell membrane permeability: The ability of the drug to enter the cell can vary.
-
Differential expression of signaling molecules: Pathways that regulate the actin cytoskeleton may be regulated differently in various cell lines.
-
Cell-specific metabolic rates: This can influence the processing of and response to the drug.
For example, studies have shown that normal (3T3) and various tumor cell lines (SV-3T3, B16 melanoma, Ehrlich ascites) exhibit different effects, including F-actin depolymerization, promotion of polymerization, or redistribution of actin, in response to the same cytochalasin treatment.
Q4: What are the expected morphological changes in cells treated with this compound?
Common morphological changes include:
-
Cell rounding: Due to the collapse of the actin cytoskeleton.
-
Blebbing: Formation of membrane protrusions.
-
Inhibition of cytokinesis: Leading to the formation of multinucleated cells.
-
Disruption of cell migration and motility.
The extent and nature of these changes are dose-dependent and cell line-specific.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cells | 1. Incorrect concentration: The concentration of this compound may be too low for the specific cell line. 2. Drug instability: The compound may have degraded. 3. Cell line resistance: The cell line may be inherently less sensitive. | 1. Perform a dose-response curve: Test a range of concentrations to determine the optimal effective concentration for your cell line. 2. Prepare fresh solutions: Always prepare this compound solutions fresh from a high-quality stock. 3. Try a different cytochalasin: Consider using a more potent analog like Cytochalasin D. |
| High levels of cell death (cytotoxicity) | 1. Concentration is too high: The concentration used may be cytotoxic to the cell line. 2. Prolonged exposure: The incubation time may be too long. 3. Off-target effects: Other cellular processes might be affected, leading to cell death. | 1. Lower the concentration: Use the lowest effective concentration that produces the desired phenotype. 2. Reduce incubation time: Perform a time-course experiment to find the optimal treatment duration. 3. Use controls: Include controls to assess off-target effects, such as using Dihydrocytochalasin B which disrupts actin but doesn't inhibit glucose transport like Cytochalasin B. |
| Inconsistent results between experiments | 1. Variations in cell culture conditions: Cell density, passage number, and media composition can influence the response. 2. Inconsistent drug preparation: Differences in solvent or storage of the stock solution. | 1. Standardize cell culture protocols: Ensure consistent cell density and passage number for all experiments. 2. Standardize drug preparation: Use the same solvent (e.g., DMSO) and store stock solutions appropriately (typically at -20°C). |
| Unexpected morphological changes | Cell line-specific response: The observed morphology may be a unique response of your particular cell line. | Consult the literature: Search for studies that have used cytochalasins on your specific or a similar cell line to see if similar morphologies have been reported. |
Quantitative Data on Cytochalasin Effects
The following tables summarize the cytotoxic effects of various cytochalasins on different cell lines. This data can help researchers select appropriate starting concentrations and anticipate the relative potency of this compound.
Table 1: IC50 Values of Cytochalasins in Various Cancer Cell Lines
| Cell Line | Cytochalasin B (µM) | This compound (µM) | Cytochalasin Z2 (µM) |
| B16F10 (Murine Melanoma) | 25.9 | 8.8 | > 79.7 |
| SKMEL28 (Human Melanoma) | 83 | - | - |
| Data adapted from a study on the impact of cytochalasans on actin filament remodeling. |
Table 2: Cytotoxic Effects of Cytochalasin Derivatives on Tumor Cell Lines
| Compound | L929 (Mouse Fibroblast) IC50 (µM) | KB3.1 (Human Cervix Carcinoma) IC50 (µM) |
| Cytochalasin B | 1.3 | - |
| Derivative 5 | 4.8 | - |
| Derivative 6 | 9.4 | - |
| Data from a study on Cytochalasin B derivatives. |
Table 3: Cytotoxic Activities of Cytochalasins from Sparticola triseptata
| Compound | L929 | KB3.1 | MCF-7 | A549 | PC-3 | SKOV-3 | A431 |
| Triseptatin (1) | 1.80 | 11.28 | 3.55 | 4.31 | 10.23 | 4.10 | 4.54 |
| Deoxaphomin B (2) | 1.55 | 6.91 | 2.13 | 2.76 | 2.01 | 2.11 | 2.50 |
| IC50 values in µM. Data from a study on antiproliferative and cytotoxic cytochalasins. |
Experimental Protocols
Protocol 1: General Procedure for Treating Adherent Cells with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of this compound Stock Solution: Dissolve this compound powder in sterile DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it in pre-warmed complete cell culture medium to the desired final concentration. It is crucial to vortex the solution well after dilution.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) under standard culture conditions (37°C, 5% CO2).
-
Analysis: After incubation, proceed with the planned analysis, such as microscopy for morphological changes, viability assays, or immunofluorescence staining for actin cytoskeleton visualization.
Protocol 2: Immunofluorescence Staining of F-actin
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips and treat with this compound as described in Protocol 1.
-
Fixation: After treatment, wash the cells once with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
F-actin Staining: Incubate the cells with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488) diluted in 1% BSA in PBS for 20-60 minutes at room temperature in the dark.
-
Nuclear Staining (Optional): Wash the cells three times with PBS. Incubate with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Mechanism of this compound action on the actin cytoskeleton.
Caption: A typical experimental workflow for this compound treatment.
Caption: A logical troubleshooting guide for this compound experiments.
References
Minimizing cellular stress when using Cytochalasin F
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Cytochalasin F in your research while minimizing the induction of cellular stress. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent fungal metabolite that primarily functions by disrupting the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers. This action inhibits filament elongation and can lead to the net depolymerization of existing actin filaments. The disruption of the actin network interferes with numerous critical cellular processes, including cell motility, division, and the maintenance of cell shape. Notably, this compound, with its epoxy group, has been reported to have a higher growth inhibitory effect than the more commonly used Cytochalasin B, suggesting it is a highly potent derivative[1].
Q2: How can I minimize cellular stress when treating cells with this compound?
A2: Minimizing cellular stress is crucial for obtaining reliable and reproducible experimental results. Here are key strategies to employ:
-
Determine the Optimal Concentration: Use the lowest effective concentration of this compound that elicits the desired biological effect on the actin cytoskeleton. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Limit Exposure Time: Reduce the duration of cell exposure to this compound as much as possible. A time-course experiment can help identify the earliest time point at which the desired effect is observed.
-
Optimize Cell Culture Conditions: Ensure your cells are healthy and growing in optimal conditions before treatment. Stressed cells are more susceptible to the cytotoxic effects of any compound. Maintain proper cell density, as this can influence cellular responses to cytochalasins[2][3].
-
Use Appropriate Controls: Always include a vehicle control (e.g., DMSO, the solvent for this compound) at the same concentration used in the experimental samples to account for any solvent-induced effects.
-
Monitor Cell Viability: Concurrently assess cell viability using methods like the MTT assay or Trypan Blue exclusion to ensure that the observed effects are not due to widespread cell death.
Q3: What are the common signs of cellular stress to monitor for?
A3: Cellular stress can manifest in various ways. Key indicators to monitor include:
-
Morphological Changes: Observe cells for signs of rounding, detachment, membrane blebbing, or the formation of apoptotic bodies.
-
Reduced Cell Viability: A decrease in the number of viable cells.
-
Induction of Apoptosis: Activation of caspases (e.g., caspase-3) and exposure of phosphatidylserine (B164497) on the outer cell membrane (detectable with Annexin V staining).
-
Oxidative Stress: Increased production of reactive oxygen species (ROS).
-
Endoplasmic Reticulum (ER) Stress: Upregulation of ER stress markers such as GRP78 and CHOP.
Q4: How should I prepare and store this compound?
A4: For optimal performance and stability:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect on Actin Cytoskeleton
| Possible Cause | Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the IC50 for your specific cell line. Start with a broad range of concentrations based on literature values for similar cytochalasins. |
| Incorrect Preparation or Storage | Prepare fresh dilutions from a properly stored, aliquoted stock solution. Avoid multiple freeze-thaw cycles of the stock. |
| Cell Line Resistance | Different cell lines can exhibit varying sensitivity to cytochalasins[2][3]. Consider using a different cell line or a higher concentration if resistance is suspected. |
| Inadequate Incubation Time | Conduct a time-course experiment to determine the optimal treatment duration. |
Problem 2: Excessive Cell Death or High Cytotoxicity
| Possible Cause | Solution |
| Concentration Too High | Lower the concentration of this compound. Use the lowest concentration that gives the desired effect on the actin cytoskeleton. |
| Prolonged Exposure | Reduce the incubation time. Even at lower concentrations, prolonged exposure can lead to significant cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). |
| Pre-existing Cellular Stress | Ensure cells are healthy and not stressed before starting the experiment. Use cells from a low passage number and ensure optimal culture conditions. |
Problem 3: Difficulty in Visualizing Actin Disruption
| Possible Cause | Solution |
| Suboptimal Fixation/Permeabilization | For immunofluorescence, use a fixation method that preserves actin filaments well, such as paraformaldehyde (PFA). Optimize permeabilization with a detergent like Triton X-100 to allow antibody or phalloidin (B8060827) access. |
| Poor Staining Reagents | Use high-quality, fresh fluorescently-labeled phalloidin or anti-actin antibodies. Protect fluorescent reagents from light to prevent photobleaching. |
| Incorrect Imaging Parameters | Optimize microscope settings (e.g., exposure time, laser power) to obtain a clear signal without excessive background or photobleaching. |
Quantitative Data Summary
Note: Specific IC50 values for this compound are not widely available across a broad range of cell lines. The following table provides illustrative data for other cytochalasins to serve as a reference for experimental design. Actual values for this compound may vary and should be determined empirically.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Cytochalasin D | HeLa | MTT | 48 | ~2.5 |
| Cytochalasin D | A549 | MTT | 48 | ~5.0 |
| Cytochalasin B | Various Cancer Cell Lines | MTT | Not Specified | 3 - 90 |
| 7-O-acetyl Cytochalasin B | B16F10 (Melanoma) | MTT | Not Specified | 3.5 |
Key Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cells in culture
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the prepared this compound dilutions and controls.
-
Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the chosen duration. Include untreated and vehicle controls.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measuring Oxidative Stress via ROS Detection
This protocol uses a cell-permeable dye (e.g., DCFDA) that fluoresces upon oxidation by reactive oxygen species (ROS).
Materials:
-
Cells treated with this compound and controls
-
DCFDA (2',7'-dichlorodihydrofluorescein diacetate) solution
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Treat cells with this compound and controls for the desired time.
-
Load the cells with DCFDA solution and incubate according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm) or a flow cytometer.
-
An increase in fluorescence intensity in treated cells compared to controls indicates an increase in ROS levels.
Visualizations
Caption: Experimental Workflow for Minimizing Cellular Stress.
Caption: Troubleshooting Decision Tree for this compound Experiments.
Caption: Potential Signaling Pathway of this compound-Induced Cellular Stress.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: The Impact of Cytochalasin F on Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cytochalasin F in their experiments. This guide focuses on the potential impacts of this potent actin polymerization inhibitor on commonly used cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a fungal metabolite that acts as a potent inhibitor of actin polymerization. It binds to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to the disruption of the actin cytoskeleton. This interference with a fundamental cellular process can induce a variety of effects, including changes in cell morphology, inhibition of cell division and motility, and ultimately, the induction of apoptosis or cell death.
Q2: Can this compound directly interfere with the reagents in cell viability assays like MTT or LDH?
Based on current scientific literature, there is no direct evidence to suggest that this compound chemically interferes with the tetrazolium salt (MTT) or the enzymatic activity of lactate (B86563) dehydrogenase (LDH) under typical assay conditions. The observed changes in viability readouts are overwhelmingly attributed to the biological effects of this compound on the cells, such as decreased metabolic activity or loss of membrane integrity, rather than a chemical artifact of the assay itself.
Q3: Why am I seeing a decrease in cell viability with this compound treatment in my MTT assay?
A decrease in the signal from an MTT assay after this compound treatment is an expected outcome and typically reflects a genuine reduction in cell viability. The MTT assay measures the metabolic activity of cells, specifically the activity of mitochondrial dehydrogenases that reduce the MTT tetrazolium salt to a colored formazan (B1609692) product.[1] Since disruption of the actin cytoskeleton by this compound can trigger apoptosis and cellular stress, this leads to a decrease in metabolic activity and, consequently, a lower formazan signal.
Q4: Is the LDH assay suitable for measuring cytotoxicity induced by this compound?
Yes, the lactate dehydrogenase (LDH) assay is a suitable method for quantifying cytotoxicity induced by this compound. The LDH assay measures the release of LDH, a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane.[2][3] Since this compound can induce cell death that results in compromised membrane integrity, an increase in extracellular LDH is a reliable indicator of its cytotoxic effects.
Q5: How does the mechanism of action of this compound relate to the observed cytotoxicity?
The actin cytoskeleton is crucial for numerous cellular functions, including maintaining cell structure, facilitating transport, and enabling cell division.[4] By disrupting this vital network, this compound triggers signaling pathways that can lead to programmed cell death (apoptosis). The inability of the cell to perform essential functions due to a compromised cytoskeleton results in the observed cytotoxic effects.
Troubleshooting Guides
Inconsistent or Unexpected Results in Cell Viability Assays
When using this compound, unexpected results in viability assays are often due to the compound's potent biological activity rather than assay interference. The following table outlines potential issues and recommended solutions.
| Potential Issue | Possible Cause | Recommended Solution |
| Lower than expected IC50 values in MTT/XTT assays | The cell line is highly sensitive to actin cytoskeleton disruption. | - Perform a detailed dose-response curve to accurately determine the IC50. - Consider using a less sensitive cell line if the goal is to study other effects of the compound. |
| High variability between replicate wells | Uneven cell seeding or significant changes in cell morphology affecting even distribution. | - Ensure a single-cell suspension before seeding. - Visually inspect plates for even cell distribution before adding this compound. - For adherent cells, allow sufficient time for attachment before treatment. |
| Discrepancy between MTT and LDH assay results | Different kinetics of metabolic inhibition versus membrane damage. | - Metabolic dysfunction (measured by MTT) may precede loss of membrane integrity (measured by LDH). - Perform a time-course experiment to capture both early (metabolic) and late (membrane damage) cytotoxic events. |
| No significant effect at expected concentrations | Cell line may be resistant, or the compound has degraded. | - Verify the activity of this compound on a sensitive control cell line. - Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary: Cytotoxicity of Cytochalasins
The following table summarizes reported cytotoxic activities of this compound and related cytochalasins in different cell lines and assays. This data is intended for comparative purposes. Researchers should determine the specific IC50 for their experimental system.
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | HeLa | Growth Inhibition | Higher than Cytochalasin B | [5] |
| Cytochalasin D | Various Cancer Cells | MTT Assay | IC50 values ranging from 1.55 to 6.91 µM | |
| Cytochalasin B | L929 | MTT Assay | IC50 ~0.1 µM | |
| Triseptatin (a cytochalasin) | Various Cancer Cells | MTT Assay | IC50 values ranging from 1.80 to 11.28 µM |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings and express the results as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay Protocol
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use a positive control (cells lysed to release maximum LDH) to calculate the percentage of cytotoxicity for each treatment.
Visualizations
Signaling Pathways Affected by Actin Disruption
Disruption of the actin cytoskeleton by this compound can impact multiple signaling pathways that regulate cell survival, proliferation, and apoptosis.
Caption: Impact of this compound on actin-regulated signaling pathways.
Experimental Workflow for Assessing this compound Cytotoxicity
A logical workflow is essential for obtaining reliable and reproducible data when evaluating the impact of this compound.
Caption: Recommended experimental workflow for cytotoxicity studies.
Troubleshooting Logic for Viability Assays
This diagram provides a logical approach to troubleshooting unexpected results in cell viability assays with this compound.
Caption: A logical guide for troubleshooting unexpected assay results.
References
- 1. sinobiological.com [sinobiological.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochalasans and Their Impact on Actin Filament Remodeling [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Cytochalasin F and Cytochalasin D: Unraveling Their Effects on Actin Dynamics and Cellular Processes
For researchers, scientists, and drug development professionals, understanding the nuanced differences between potent biological compounds is paramount. This guide provides a comprehensive comparison of Cytochalasin F and Cytochalasin D, two closely related mycotoxins that potently disrupt the actin cytoskeleton. By examining their mechanisms of action, quantitative effects on cell viability, and impact on key signaling pathways, this document serves as a vital resource for selecting the appropriate tool for cytoskeletal research and potential therapeutic development.
Executive Summary
This compound and Cytochalasin D are powerful inhibitors of actin polymerization, a fundamental process governing cell shape, motility, and division. While both compounds target the barbed, fast-growing end of actin filaments, this guide reveals key distinctions in their potency and cellular effects. Evidence suggests that this compound, characterized by a C-6/C-7 epoxy group, exhibits significant growth-inhibitory effects. Comparatively, Cytochalasin D is recognized for its high efficacy in disrupting the actin cytoskeleton and inducing apoptosis through various signaling cascades. This comparison integrates quantitative data, detailed experimental protocols, and visual representations of affected pathways to provide a clear and objective analysis for the scientific community.
Mechanism of Action: Targeting the Actin Engine
Both this compound and Cytochalasin D belong to the cytochalasan family of fungal metabolites that share a common mechanism of disrupting the actin cytoskeleton. Their primary mode of action involves binding to the barbed (+) end of filamentous actin (F-actin). This "capping" activity prevents the addition of new actin monomers to the growing filament, thereby inhibiting actin polymerization.[1] Furthermore, Cytochalasin D has been shown to interfere with the interaction between actin and cofilin, a protein crucial for actin filament dynamics and turnover.
The structural difference between this compound and other cytochalasins, such as Cytochalasin B, lies in the presence of an epoxy group at the C-6 and C-7 positions. This structural feature is believed to contribute to a more potent biological activity.[2]
Quantitative Comparison of Cytotoxicity
A direct comparison of the cytotoxic effects of this compound and Cytochalasin D is crucial for determining their relative potencies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a biological process. The following table summarizes the available IC50 data for both compounds in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | B16F10 (Murine Melanoma) | 8.8 | [2] |
| Cytochalasin D | B16F10 (Murine Melanoma) | ~0.04 (estimated) | [3] |
| Cytochalasin D | P388/ADR (Murine Leukemia) | >5 | [3] |
| Cytochalasin D | M109c (Murine Lung Carcinoma) | 2 | |
| Cytochalasin D | MRC5 (Human Fetal Lung Fibroblast) | 2.36 |
Note: The IC50 value for Cytochalasin D in B16F10 cells is an estimation based on the finding that it is approximately ten-fold more cytotoxic than Cytochalasin B, which has a reported IC50 of 0.4 µM in the same cell line.
Based on this data, Cytochalasin D appears to be significantly more potent in inhibiting the growth of B16F10 melanoma cells than this compound.
Impact on Cellular Signaling Pathways
The disruption of the actin cytoskeleton by cytochalasins triggers a cascade of downstream effects on various signaling pathways that regulate cell survival, proliferation, and morphology.
Rho GTPase Signaling
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. Disruption of actin dynamics by cytochalasins can significantly impact the activity and downstream signaling of these proteins. For instance, the inhibition of actin polymerization can affect the formation of stress fibers (regulated by RhoA), lamellipodia (regulated by Rac1), and filopodia (regulated by Cdc42), leading to profound changes in cell morphology and migration. While the general effects of actin disruption on Rho GTPases are known, specific studies detailing the direct impact of this compound on these pathways are limited.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Studies have shown that the integrity of the actin cytoskeleton is necessary for the proper activation of the MAPK pathway in response to certain stimuli. Disruption of actin filaments by agents like Cytochalasin D can inhibit the phosphorylation and activation of key MAPK components such as ERK1/2. This suggests that cytochalasins can indirectly modulate cell growth and survival by interfering with MAPK signaling. The specific effects of this compound on this pathway require further investigation.
Apoptosis
Disruption of the actin cytoskeleton has been shown to be a potent inducer of apoptosis, or programmed cell death. Cytochalasin D, for example, can initiate apoptosis in various cell types. The underlying mechanisms are complex and can involve the activation of caspase cascades. Specifically, Cytochalasin D-induced apoptosis has been associated with the cleavage of pro-caspase-8. While it is likely that this compound also induces apoptosis due to its actin-disrupting activity, detailed studies on its specific apoptotic signaling pathway are needed.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in this guide.
Pyrene-Actin Polymerization Assay
This assay measures the rate of actin polymerization in vitro by monitoring the fluorescence of pyrene-labeled actin monomers, which increases upon their incorporation into actin filaments.
Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)
-
This compound or Cytochalasin D stock solutions (in DMSO)
-
Fluorometer
Procedure:
-
Prepare a mixture of unlabeled and pyrene-labeled G-actin (typically 5-10% pyrene-labeled) in G-buffer (e.g., 5 mM Tris-HCl pH 7.5, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
Add the desired concentration of this compound or Cytochalasin D (or DMSO as a control) to the actin solution and incubate for a short period on ice.
-
Initiate polymerization by adding the polymerization buffer.
-
Immediately place the sample in a fluorometer and record the increase in pyrene (B120774) fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
The rate of polymerization can be determined from the slope of the fluorescence curve.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Cell culture medium
-
This compound or Cytochalasin D stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Cytochalasin D for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated (DMSO) controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
This comparative guide highlights the distinct profiles of this compound and Cytochalasin D. While both are potent inhibitors of actin polymerization, the available data suggests that Cytochalasin D is a more potent cytotoxic agent than this compound in the B16F10 melanoma cell line. The disruption of the actin cytoskeleton by these compounds has profound effects on cellular signaling, including the Rho GTPase and MAPK pathways, and can lead to the induction of apoptosis.
For researchers investigating the fundamental roles of the actin cytoskeleton, both compounds serve as invaluable tools. The choice between them will depend on the specific research question and the desired potency. Further research is warranted to fully elucidate the specific effects of this compound on various signaling pathways and to conduct direct comparative studies of their potencies across a broader range of cell lines. This will undoubtedly contribute to a deeper understanding of actin dynamics and its role in health and disease, and may pave the way for the development of novel therapeutic strategies.
References
A Researcher's Guide to Negative Controls for Cytochalasin F Experiments
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Rigorous Experimentation with the Actin Inhibitor Cytochalasin F.
This compound is a fungal metabolite widely utilized in cell biology research to investigate processes dependent on the actin cytoskeleton. As a potent inhibitor of actin polymerization, it serves as a critical tool for dissecting the roles of actin in cell motility, division, and morphology. However, the potential for off-target effects necessitates the use of carefully selected negative controls to ensure that observed phenotypes are directly attributable to the disruption of the actin cytoskeleton. This guide provides a comprehensive comparison of potential negative controls for this compound, supported by experimental data and detailed protocols.
Choosing an Appropriate Negative Control
An ideal negative control for this compound should be structurally similar but biologically inactive, or at least significantly less active, with respect to actin polymerization. This allows researchers to distinguish between specific effects on the actin cytoskeleton and non-specific effects of the chemical scaffold. Based on structure-activity relationship (SAR) studies of various cytochalasans, modification of key functional groups can lead to a loss of activity.
One of the most promising candidates for a negative control for this compound is its 7-O-acetylated derivative, 7-O-acetyl-Cytochalasin F . Studies on other cytochalasans, such as Cytochalasin B, have demonstrated that acetylation of the hydroxyl group at the C7 position results in a dramatic reduction or complete loss of their inhibitory effect on actin polymerization.[1][2] This is attributed to the crucial role of the C7 hydroxyl group in the interaction with actin. Therefore, 7-O-acetyl-Cytochalasin F is proposed as a highly specific negative control for experiments involving this compound.
Another approach is to use a compound with a different mechanism of action for disrupting the actin cytoskeleton, such as Latrunculin A . Latrunculins sequester G-actin monomers, preventing their incorporation into filaments, a distinct mechanism from the barbed-end capping action of cytochalasans. Comparing the effects of this compound and Latrunculin A can help confirm that the observed cellular response is a general consequence of actin cytoskeleton disruption.
Comparative Efficacy of Cytochalasans
The potency of different cytochalasans can vary significantly. Understanding the relative activity of this compound is crucial for designing experiments and interpreting results.
| Compound | Relative Potency/Effect on Actin Polymerization | Notes |
| Cytochalasin D | High | A potent inhibitor of actin polymerization, often used as a positive control. |
| Cytochalasin B | Moderate | Less potent than Cytochalasin D; known to have off-target effects on glucose transport. |
| This compound | Weak to Moderate | Generally considered less potent than Cytochalasin D. |
| 7-O-acetyl-Cytochalasin B | Inactive | Acetylation of the C7 hydroxyl group abolishes activity. |
| Proposed: 7-O-acetyl-Cytochalasin F | Predicted Inactive | Proposed as a specific negative control for this compound based on SAR. |
Experimental Protocols
To rigorously validate the effects of this compound and its negative controls, the following experimental protocols are recommended.
In Vitro Actin Polymerization Assay (Pyrene-Based)
This assay directly measures the effect of compounds on the polymerization of purified actin in real-time.
Principle: Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin filaments.
Materials:
-
Lyophilized pyrene-labeled rabbit skeletal muscle actin
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)
-
Polymerization buffer (10X): 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
This compound and 7-O-acetyl-Cytochalasin F (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Reconstitute pyrene-labeled actin in G-buffer to a final concentration of 1 mg/ml. Incubate on ice for 1 hour to depolymerize actin oligomers.
-
Prepare working solutions of this compound and the negative control in G-buffer at various concentrations.
-
In the 96-well plate, add G-buffer, the test compounds (or DMSO as a vehicle control), and pyrene-labeled actin to a final volume of 90 µl.
-
Initiate polymerization by adding 10 µl of 10X polymerization buffer to each well.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every 30-60 seconds for 1-2 hours at room temperature.
-
Plot fluorescence intensity versus time to obtain polymerization curves.
Cellular Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on cell viability and proliferation.
Materials:
-
Adherent cell line of interest (e.g., HeLa, fibroblasts)
-
Complete cell culture medium
-
This compound and 7-O-acetyl-Cytochalasin F
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency at the end of the experiment and incubate overnight.
-
Treat cells with a serial dilution of this compound, the negative control, or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µl of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Immunofluorescence Staining of the Actin Cytoskeleton
This method allows for the direct visualization of changes in the actin cytoskeleton organization within cells.
Materials:
-
Cells grown on glass coverslips
-
This compound and 7-O-acetyl-Cytochalasin F
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
1% Bovine Serum Albumin (BSA) in PBS for blocking
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound, the negative control, or vehicle control for the desired time.
-
Gently wash the cells with pre-warmed PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 1% BSA for 30-60 minutes.
-
Incubate with fluorescently-labeled phalloidin (diluted in 1% BSA) for 20-60 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Visualizing the Impact: Signaling Pathways and Workflows
Disruption of the actin cytoskeleton by this compound has profound effects on various cellular signaling pathways, particularly those involved in cell adhesion and migration.
References
A Comparative Guide to the Structure-Activity Relationship of Cytochalasans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different cytochalasans, focusing on their structure-activity relationships (SAR). Cytochalasans are a class of fungal metabolites well-known for their ability to disrupt actin polymerization, a fundamental cellular process. This property makes them valuable tools for cell biology research and potential candidates for therapeutic development, particularly in oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to facilitate a deeper understanding of how chemical structure dictates biological function in this fascinating class of natural products.
Unveiling the Core Structure and Mechanism of Action
Cytochalasans are characterized by a highly substituted perhydroisoindol-1-one ring fused to a macrocyclic ring.[1] Their primary mechanism of action involves binding to the barbed (fast-growing) end of actin filaments, which inhibits both the association and dissociation of actin monomers.[2] This "capping" of the filament end disrupts the dynamic process of actin polymerization, leading to changes in cell morphology, inhibition of cell division, and in some cases, apoptosis.[2] The diverse biological activities of different cytochalasans are attributed to variations in the macrocyclic ring structure, the substituents on the perhydroisoindol-1-one core, and the stereochemistry of the molecule.
Quantitative Comparison of Biological Activity
The potency of different cytochalasans varies significantly, as demonstrated by their in vitro growth inhibitory effects on various cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several natural and hemisynthetic cytochalasans.
Table 1: In Vitro Growth Inhibitory Concentrations (IC50 in µM) of Cytochalasans Against Various Cancer Cell Lines
| Compound | A549 (Lung) | C6 (Glioblastoma) | LoVo (Colon) | DU-145 (Prostate) | MCF-7 (Breast) | SiHa (Cervical) |
| Cytochalasin B | >100 | 90 | >100 | >100 | >100 | >100 |
| 7-Acetyl-cytochalasin B | >100 | >100 | >100 | >100 | >100 | >100 |
| 21-Acetyl-cytochalasin B | 50 | 50 | 50 | 50 | 50 | 50 |
| 7,21-Diacetyl-cytochalasin B | >100 | >100 | >100 | >100 | >100 | >100 |
| Cytochalasin D | 3 | 3 | 3 | 3 | 3 | 3 |
| Cytochalasin H | 10 | 10 | 10 | 10 | 10 | 10 |
| Cytochalasin J | 10 | 10 | 10 | 10 | 10 | 10 |
| 19,20-Epoxy-cytochalasin C | 30 | 30 | 30 | 30 | 30 | 30 |
| 19,20-Epoxy-cytochalasin D | 10 | 10 | 10 | 10 | 10 | 10 |
| 19,20-Epoxy-cytochalasin N | 30 | 30 | 30 | 30 | 30 | 30 |
| 19,20-Epoxy-cytochalasin Q | 30 | 30 | 30 | 30 | 30 | 30 |
Data adapted from a study evaluating the in vitro anticancer activity of eight natural cytochalasins and three hemisynthetic derivatives of cytochalasin B.[1]
Key Structure-Activity Relationships
The data presented in Table 1, along with other studies, highlights several key structure-activity relationships:
-
The Macrocyclic Ring: The size, conformation, and functional groups of the macrocyclic ring are critical for activity. For instance, the presence of an α,β-unsaturated ketone in the macrocycle is often associated with higher potency.
-
The Perhydroisoindol-1-one Core: Modifications to this core structure can significantly impact biological activity.
-
Hydroxyl Group at C-7: An unmodified hydroxyl group at the C-7 position is crucial for the anticancer activities of cytochalasans.[1] Acetylation of this group, as seen in 7-acetyl-cytochalasin B and 7,21-diacetyl-cytochalasin B, leads to a significant loss of activity.
-
Hydroxyl Group at C-18: The presence and stereochemistry of a hydroxyl group at C-18 also appear to be important for the potency of actin cytoskeleton disruption.
-
Epoxide Functionality: The presence of an epoxy group, as seen in 19,20-epoxy-cytochalasin derivatives, can contribute to potent biological activity.
-
Substitution at C-21: Acetylation at the C-21 position, as in 21-acetyl-cytochalasin B, can restore some activity lost by modification at C-7, suggesting a complex interplay between different functional groups.
The following diagram illustrates the workflow for a typical structure-activity relationship study of cytochalasans.
Caption: Workflow for a typical SAR study of cytochalasans.
Impact on Cellular Signaling Pathways
Beyond their direct effects on the actin cytoskeleton, cytochalasans can modulate various intracellular signaling pathways, contributing to their diverse biological effects. The disruption of the actin cytoskeleton can trigger a cascade of downstream events, influencing cell survival, proliferation, and angiogenesis.
The following diagram illustrates some of the key signaling pathways affected by cytochalasans.
Caption: Signaling pathways modulated by cytochalasans.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to determine the in vitro growth inhibitory concentrations (IC50) of cytochalasans.
Materials:
-
96-well microtiter plates
-
Cytochalasan compounds
-
Cancer cell lines (e.g., A549, C6, etc.)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cytochalasan compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Actin Polymerization Assay
This assay measures the effect of cytochalasans on the polymerization of actin in vitro.
Materials:
-
Monomeric (G-)actin (e.g., pyrene-labeled actin for fluorescence-based assays)
-
Polymerization-inducing buffer (e.g., containing MgCl2 and KCl)
-
Cytochalasan compounds
-
Fluorometer or viscometer
-
Black 96-well plates (for fluorescence assays)
Procedure (Fluorescence-based):
-
Reagent Preparation: Prepare solutions of G-actin and the cytochalasan compounds at the desired concentrations.
-
Assay Setup: In a black 96-well plate, add the G-actin solution to wells containing different concentrations of the cytochalasan or a vehicle control.
-
Initiation of Polymerization: Initiate actin polymerization by adding the polymerization-inducing buffer to each well.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence over time using a fluorometer. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into actin filaments (F-actin).
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the initial linear phase of the curve. Compare the polymerization rates in the presence of different concentrations of cytochalasans to the control to determine their inhibitory effects.
Conclusion
The structure-activity relationships of cytochalasans are complex, with subtle changes in their chemical structure leading to significant differences in their biological activities. The macrocyclic ring, the perhydroisoindol-1-one core, and specific hydroxyl and epoxide functionalities are key determinants of their potency as actin polymerization inhibitors and cytotoxic agents. A thorough understanding of these SARs is crucial for the rational design of novel cytochalasan-based analogs with improved therapeutic potential and reduced off-target effects. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.
References
Cytochalasin F: A Comparative Guide to Mycotoxin Actin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cytochalasin F with other prominent mycotoxin actin inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate tool for their studies on actin dynamics and related cellular processes. We will delve into the mechanism of action, comparative efficacy, and experimental protocols for evaluating these potent biological compounds.
Introduction to Mycotoxin Actin Inhibitors
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in cell motility, morphology, division, and intracellular transport. Mycotoxins, secondary metabolites produced by fungi, have emerged as powerful tools for studying and manipulating the actin cytoskeleton. These compounds exhibit a range of inhibitory effects on actin polymerization, providing researchers with a molecular toolkit to dissect the intricate processes governed by actin dynamics.
Among the most studied mycotoxin actin inhibitors are the cytochalasans, a large family of fungal metabolites. This guide will focus on this compound and provide a comparative analysis against other well-characterized mycotoxins that target the actin cytoskeleton.
Mechanism of Action: Targeting the Barbed End
Cytochalasins, including this compound, primarily exert their effects by binding to the barbed (fast-growing) end of actin filaments (F-actin).[1][2] This binding event physically blocks the addition of new actin monomers (G-actin) to the growing filament, thereby inhibiting actin polymerization.[2] At higher concentrations, this capping activity can lead to a net depolymerization of existing actin filaments as the pointed (slow-growing) end continues to depolymerize.
The general mechanism of action for cytochalasans can be visualized as follows:
References
A Comparative Guide to Quantifying the Effects of Cytochalasin F on F-actin Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cytochalasin F and other commonly used actin-modifying agents. The objective is to offer a clear understanding of their mechanisms and to provide robust protocols for quantifying their effects on cellular F-actin levels. While direct quantitative data for this compound is limited in the current literature, this guide leverages available information on its mechanism and provides quantitative data for well-characterized alternatives to serve as a valuable reference.
Mechanism of Action and Comparative Effects on F-actin
This compound belongs to the cytochalasin family of mycotoxins that are widely used to study the dynamics of the actin cytoskeleton. Understanding the distinct mechanisms of these agents is crucial for interpreting experimental outcomes.
This compound functions by binding to the barbed (growing) end of filamentous actin (F-actin), which inhibits both the association and dissociation of actin monomers. This "capping" activity ultimately leads to the disruption of the actin filament network. While the precise quantitative effects of this compound on F-actin levels are not extensively documented in comparative studies, its mechanism is shared with other well-characterized cytochalasins.
Latrunculin A , isolated from the Red Sea sponge Latrunculia magnifica, disrupts the actin cytoskeleton through a different mechanism. It sequesters globular actin (G-actin) monomers, preventing their polymerization into F-actin.[1][2] This leads to a net depolymerization of existing actin filaments.
Phalloidin (B8060827) , a bicyclic peptide from the Amanita phalloides mushroom, has the opposite effect. It binds to and stabilizes F-actin, preventing its depolymerization. Fluorescently conjugated phalloidin is a widely used tool for staining and quantifying F-actin.
Quantitative Comparison of Actin-Modifying Agents
The following table summarizes the mechanisms of action and provides available quantitative data for this compound and its common alternatives. It is important to note that the quantitative values are highly dependent on the cell type and experimental conditions.
| Compound | Mechanism of Action | Primary Effect on F-actin | Reported Quantitative Data (Cell-type dependent) |
| This compound | Binds to the barbed end of F-actin, inhibiting monomer association and dissociation. | Disruption and potential depolymerization. | Specific IC50 for F-actin reduction is not readily available in the literature. Effects are qualitatively described as disruption of the actin network. |
| Cytochalasin D | Binds to the barbed end of F-actin, inhibiting polymerization.[3] | Disruption and depolymerization.[4] | - IC50 for inhibition of actin polymerization: ~25 nM[5]- Half-maximal change in mechanical properties of fibroblast-populated collagen matrices: ~0.25 µM |
| Latrunculin A | Sequesters G-actin monomers, preventing their incorporation into filaments. | Net depolymerization. | - Effective concentrations for disrupting the actin cytoskeleton in living cells are comparable to its in vitro binding constant for G-actin (Kd ≈ 0.2 µM). |
| Phalloidin | Binds to and stabilizes F-actin, preventing depolymerization. | Stabilization and prevention of depolymerization. | Not applicable for inducing depolymerization. Used for F-actin quantification. |
Experimental Protocols for F-actin Quantification
Accurate quantification of F-actin levels is essential for evaluating the effects of compounds like this compound. Below are two standard protocols for this purpose.
Protocol 1: F-actin Staining and Quantification using Fluorescent Phalloidin
This method allows for the visualization and quantification of F-actin within fixed cells.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining (optional)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere. Treat cells with desired concentrations of this compound or other compounds for the desired time. Include an untreated control.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently labeled phalloidin (at the manufacturer's recommended concentration) in PBS for 30-60 minutes at room temperature in the dark. If desired, DAPI can be included in this step.
-
Washing: Wash the cells three times with PBS to remove unbound phalloidin.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the F-actin content by measuring the mean fluorescence intensity of the phalloidin signal per cell using image analysis software such as ImageJ or CellProfiler.
Protocol 2: F-actin/G-actin Ratio Quantification by Western Blot
This protocol allows for the biochemical quantification of the relative amounts of filamentous (F-actin) and globular (G-actin) in cell lysates.
Materials:
-
Cultured cells
-
Actin Stabilization Buffer (e.g., containing 50 mM PIPES pH 6.9, 50 mM NaCl, 5 mM MgCl2, 5 mM EGTA, 5% glycerol, 0.1% Triton X-100, 0.1% NP-40, 0.1% Tween 20, 0.1% β-mercaptoethanol, and protease inhibitors)
-
Actin Depolymerization Buffer (e.g., containing 1M Guanidine-HCl, 1M Sodium Acetate, 1mM CaCl2, 1mM ATP, pH 2.0)
-
Ultracentrifuge
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibody against actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Lysis and Fractionation:
-
Treat cells with this compound or other compounds as desired.
-
Wash cells with ice-cold PBS and scrape them into ice-cold Actin Stabilization Buffer.
-
Homogenize the cell suspension and then centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The resulting pellet contains F-actin, and the supernatant contains G-actin.
-
-
Sample Preparation:
-
Carefully collect the supernatant (G-actin fraction).
-
Resuspend the pellet (F-actin fraction) in an equal volume of ice-cold Actin Depolymerization Buffer and incubate on ice for 1 hour, vortexing every 15 minutes to depolymerize the F-actin.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both the G-actin and F-actin fractions.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against actin, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
-
Quantification:
-
Quantify the band intensities for actin in both the F-actin and G-actin fractions using densitometry software.
-
Calculate the F-actin/G-actin ratio for each sample.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for F-actin quantification.
Caption: Mechanism of this compound action on F-actin.
Caption: Experimental workflow for F-actin quantification.
References
- 1. Comparisons of actin filament disruptors and Rho kinase inhibitors as potential antiglaucoma medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 4. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Cytochalasin F: A Potent Actin Inhibitor Outperforming its Predecessors
A comprehensive review of existing literature and experimental data reveals Cytochalasin F as a highly effective inhibitor of actin polymerization, demonstrating greater potency than several other members of the cytochalasan family. This guide provides a comparative analysis of this compound's efficacy and specificity, supported by quantitative data, detailed experimental protocols, and an examination of its impact on cellular signaling pathways.
This compound, a fungal metabolite, distinguishes itself through its potent ability to disrupt the actin cytoskeleton, a critical component in a multitude of cellular processes including motility, division, and shape maintenance. Its superior performance, particularly when compared to the widely studied Cytochalasin B, is attributed to a key structural feature: an epoxy group at the C-6 and C-7 position of its perhydro-isoindolone core.
Comparative Efficacy: A Quantitative Look
The superior inhibitory effect of this compound is evident in its half-maximal inhibitory concentration (IC50) values. A key comparative study demonstrated that this compound exhibits a significantly lower IC50 value than Cytochalasin B in cancer cell lines. Specifically, in a study utilizing a panel of six human cancer cell lines, this compound displayed an IC50 of 8.8 µM, while Cytochalasin B had a considerably higher IC50 of 25.9 µM. Another cytochalasan, Cytochalasin Z2, was found to be significantly less potent with an IC50 value greater than 79.7 µM.
This data underscores the enhanced cytotoxic and growth-inhibitory potential of this compound. The following table summarizes the available IC50 values for various cytochalasins and other common actin inhibitors, providing a clear comparison of their relative potencies.
| Compound | Target Cell Line(s) | IC50 (µM) | Reference |
| This compound | Human Cancer Cell Panel | 8.8 | [1] |
| Cytochalasin B | Human Cancer Cell Panel | 25.9 | [1] |
| Cytochalasin D | Various | ~0.02 - 1 | [2] |
| Cytochalasin Z2 | Human Cancer Cell Panel | >79.7 | [1] |
| Latrunculin A | Various | ~0.1 - 0.2 | [2] |
Mechanism of Action: Disrupting the Cellular Scaffolding
Like other members of the cytochalasan family, this compound exerts its effects by directly interacting with actin filaments. The primary mechanism of action involves binding to the barbed (fast-growing) end of F-actin. This "capping" action prevents the addition of new actin monomers to the filament, thereby halting its elongation and leading to a net depolymerization of the actin network. This disruption of the cellular scaffolding has profound consequences for the cell, interfering with essential processes and ultimately triggering apoptosis in many cases.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and other compounds in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include appropriate vehicle controls.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Pyrene-Based Actin Polymerization Assay
This fluorescence-based assay monitors the kinetics of actin polymerization in vitro.
Materials:
-
Monomeric actin (G-actin)
-
Pyrene-labeled G-actin
-
Polymerization-inducing buffer (e.g., containing KCl and MgCl2)
-
This compound and other test compounds
-
Fluorometer
Procedure:
-
Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin.
-
In a fluorometer cuvette, mix the actin solution with the test compound (this compound or other inhibitors) at various concentrations.
-
Initiate actin polymerization by adding the polymerization-inducing buffer.
-
Immediately begin monitoring the increase in fluorescence intensity over time. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into filamentous actin (F-actin).
-
The rate of polymerization can be determined from the slope of the fluorescence curve.
-
Compare the polymerization rates in the presence of inhibitors to a control without any inhibitor to determine the inhibitory activity.
Impact on Cellular Signaling Pathways
The disruption of the actin cytoskeleton by this compound has significant downstream effects on various cellular signaling pathways. A key regulatory network affected is the Rho family of small GTPases, which are master regulators of actin dynamics.
Disruption of the actin cytoskeleton by agents like this compound can lead to a feedback mechanism that alters the activity of Rho GTPases such as RhoA, Rac1, and Cdc42. These GTPases, in turn, regulate a host of downstream effector proteins that are involved in actin nucleation, branching, and contraction. While the precise and specific effects of this compound on this intricate network are still under investigation, it is clear that its primary action on actin polymerization has far-reaching consequences for cellular signaling and function.
References
Safety Operating Guide
Safe Disposal of Cytochalasin F: A Comprehensive Guide for Laboratory Professionals
Cytochalasin F, a potent fungal metabolite and member of the cytochalasin family, requires stringent handling and disposal procedures due to its high toxicity.[1] As with other cytochalasins, it is crucial to handle this compound with care to avoid personal exposure and environmental contamination.[1][2] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
Cytochalasins as a class of compounds are considered highly toxic and potential teratogens.[1] Therefore, it is imperative to use appropriate personal protective equipment (PPE) when handling this compound in any form, including during disposal.
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines
| Item | Specification | Handling Procedure |
| Gloves | Nitrile or other chemically resistant gloves. | Change gloves frequently and immediately if contaminated.[3] |
| Lab Coat | Standard laboratory coat. | To be worn at all times when handling the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes or aerosols. |
| Respiratory Protection | Use in a certified chemical fume hood. | Avoids inhalation of the powdered form. |
| Handling | Avoid generating dust. Handle as a cytotoxic compound. | Avoid all personal contact, including inhalation. |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. All materials that have come into contact with this compound must be treated as hazardous waste.
Objective: To safely collect, segregate, and prepare this compound waste for disposal by a certified hazardous waste contractor.
Materials:
-
Designated hazardous waste container (clearly labeled)
-
Sealable plastic bags for solid waste
-
Absorbent pads
-
Decontaminating agent (e.g., 10% bleach solution or a strong alkaline cleaner)
-
Appropriate PPE (as specified in Table 1)
Procedure:
-
Waste Segregation:
-
Collect all materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE.
-
Place all contaminated items into a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste Decontamination:
-
For aqueous solutions containing this compound, a decontamination step can be performed. To the liquid waste, add a decontaminating agent such as a 10% bleach solution or a strong alkaline cleaner.
-
Allow the solution to sit for a minimum of 30 minutes to facilitate decontamination.
-
Note: Despite this decontamination step, the treated liquid waste must still be disposed of as hazardous chemical waste.
-
-
Solid Waste Disposal:
-
Place all contaminated solid waste (e.g., used vials, contaminated absorbent pads, gloves) into a sealable, labeled plastic bag.
-
Place this bag into the designated hazardous waste container.
-
-
Spill Cleanup:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, cover the spill with absorbent pads.
-
Carefully collect the absorbent material and place it in the hazardous waste container.
-
Clean the spill area with a decontaminating agent, absorbing the cleaning solutions with fresh pads and disposing of them as hazardous waste.
-
-
Final Packaging and Labeling:
-
Ensure the hazardous waste container is securely sealed.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Disclaimer: All waste must be handled in accordance with local, state, and federal regulations. It is essential to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements. The information provided here is intended as a general guide and does not supersede institutional or regulatory protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cytochalasin F
Disclaimer: No specific Safety Data Sheet (SDS) for Cytochalasin F was publicly available at the time of this writing. The following guidance is based on the safety data for closely related and structurally similar compounds, namely Cytochalasin B and Cytochalasin D. It is imperative to consult with your institution's environmental health and safety (EHS) department for a formal risk assessment before handling this compound.
Researchers and drug development professionals working with this compound must adhere to stringent safety protocols due to the high toxicity associated with the cytochalasan class of mycotoxins. These compounds are potent disruptors of actin filament function and are considered hazardous substances. This guide provides essential safety and logistical information, including operational procedures and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate personal protective equipment is the most critical barrier between the researcher and potential exposure to this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Ensure gloves are compatible with the solvents used (e.g., DMSO). Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A dedicated lab coat, preferably disposable or made of a low-permeability material, should be worn. It should be buttoned and have fitted cuffs. |
| Disposable Gown | For larger quantities or procedures with a higher risk of contamination, a disposable gown worn over the lab coat is advised. | |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory where this compound is handled. |
| Face Shield | Recommended in addition to safety glasses when there is a risk of splashes, such as when preparing stock solutions. | |
| Respiratory Protection | N95 or higher Respirator | A NIOSH-approved respirator is essential when handling the powdered form of this compound to prevent inhalation of airborne particles. All work with the powder must be conducted in a certified chemical fume hood. |
Operational Plan: From Receipt to Use
A meticulous, step-by-step approach to handling this compound is crucial to minimize the risk of exposure.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and contact your EHS department immediately.
-
Designated Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. Refrigeration or freezing may be required; consult the supplier's instructions.[1] The storage area should be locked to restrict access.[1]
-
Inventory: Maintain a detailed inventory of the amount of this compound received, used, and disposed of.
Preparation of Stock Solutions
All work with powdered this compound must be performed in a certified chemical fume hood.
-
Pre-planning: Assemble all necessary materials, including PPE, vials, solvents (e.g., DMSO), and waste containers, inside the chemical fume hood before starting.
-
Weighing: Carefully weigh the required amount of this compound powder. Use a dedicated spatula and weighing paper. To minimize dust generation, handle the powder gently.
-
Dissolving: Add the solvent to the vial containing the powder. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Decontamination: Decontaminate all surfaces and equipment used in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a surface decontaminant). Dispose of all contaminated disposables as hazardous waste.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area. If the spill is large or involves a significant amount of powder outside of a fume hood, contact your institution's emergency response team.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full set of recommended PPE, including respiratory protection.
-
Containment and Cleanup:
-
For liquid spills: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust. Do not dry sweep.
-
-
Collection: Carefully collect the absorbed or contained material using a scoop or forceps and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontaminant, working from the outer edge of the spill towards the center. Wash the area with soap and water afterward.
-
Waste Disposal: Dispose of all cleaning materials and contaminated PPE as hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS department, and complete any required incident reports.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional, local, state, and federal regulations.
-
Solid Waste: This includes contaminated gloves, lab coats, weighing paper, pipette tips, and any other disposable items. Collect in a dedicated, labeled hazardous waste bag or container.
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Quantitative Toxicity Data (for Cytochalasin D)
The following data for Cytochalasin D provides an indication of the high toxicity of this class of compounds.
| Route of Exposure | Species | LD50 Value |
| Oral | Mouse | 36 mg/kg |
| Intraperitoneal | Rat | 900 µg/kg |
| Subcutaneous | Mouse | 1,850 µg/kg |
| Intraperitoneal | Mouse | 2 mg/kg |
Data from Cayman Chemical Safety Data Sheet for Cytochalasin D.
Experimental Protocol Example: Actin Disruption Assay
The following is a generalized protocol for observing the effects of a cytochalasin on the actin cytoskeleton in cultured cells.
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture media to the desired final concentration.
-
Cell Treatment: Remove the media from the cells and replace it with the media containing this compound or a vehicle control (e.g., DMSO in media).
-
Incubation: Incubate the cells for the desired period to allow the compound to take effect.
-
Fixation and Permeabilization:
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with a 4% paraformaldehyde solution in PBS.
-
Wash again with PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
-
-
Staining:
-
Wash the cells with PBS.
-
Stain the F-actin with a fluorescently-labeled phalloidin (B8060827) conjugate.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
